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Methyl coenzyme M (ammonium)

Cat. No.: B12055143
CAS No.: 53501-94-3
M. Wt: 173.3 g/mol
InChI Key: FSGSBLDVKBYXIK-UHFFFAOYSA-N
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Description

Historical Context of Methyl Coenzyme M Research

The discovery of coenzyme M is rooted in studies of methanogenesis, the biological process of methane (B114726) formation. In the early 1970s, researchers B.C. McBride and R.S. Wolfe, while investigating the enzymatic machinery of methanogenic archaea, identified a novel and essential cofactor required for methyl transfer reactions. pnas.org They isolated and characterized this small, heat-stable molecule from Methanobacterium thermoautotrophicum and named it coenzyme M. pnas.orgwikipedia.orgacs.org Its structure was determined to be 2-mercaptoethanesulfonate, making it the smallest known organic cofactor. pnas.orgwikipedia.org A key breakthrough was the identification of its methylated derivative, methyl-coenzyme M (CH₃-S-CoM), as the direct precursor to methane in the final step of methanogenesis. acs.org This foundational work in the 1970s and early 1980s, which also led to the discovery of coenzyme B and the nickel-containing prosthetic group coenzyme F430, laid the groundwork for understanding the biochemistry of methane formation. acs.orgrsc.org

Overview of Methyl Coenzyme M's Central Role in Methane Biogeochemistry

Methyl coenzyme M stands at a critical juncture in the global carbon cycle, specifically in the fluxes of methane, a potent greenhouse gas. asm.orgacs.orgnih.gov Its significance lies in its dual role in both the production and consumption of methane under anaerobic conditions. frontiersin.orgbiorxiv.orgelifesciences.org The enzyme that acts upon methyl coenzyme M, methyl-coenzyme M reductase (MCR), is the key catalyst in both processes. frontiersin.orgacs.orgresearchgate.net In methanogenic archaea (methanogens), MCR catalyzes the final, methane-releasing step of their energy metabolism. asm.orgacs.org Conversely, in anaerobic methanotrophic archaea (ANME), MCR is believed to catalyze the initial, energy-consuming activation of the highly stable methane molecule, initiating a process known as reverse methanogenesis. rsc.orgacs.orgfrontiersin.org The widespread presence of MCR and, by extension, the involvement of methyl coenzyme M in diverse anaerobic environments—from marine sediments and wetlands to the digestive tracts of animals—underscores its central role in controlling the atmospheric concentration of methane. acs.orgbohrium.com

Fundamental Processes Involving Methyl Coenzyme M

The reactivity of methyl coenzyme M is harnessed in several fundamental biogeochemical processes, primarily centered on the formation and oxidation of C1-C4 alkanes. These processes are mediated by the enzyme methyl-coenzyme M reductase (MCR) and its homologs.

Methanogenesis is the metabolic process by which certain archaea produce methane as an end product of anaerobic respiration. acs.org This pathway is responsible for the majority of biogenic methane emissions. acs.org In the final, exergonic step of all methanogenic pathways, methyl coenzyme M serves as the methyl donor. wikipedia.orgacs.org The enzyme methyl-coenzyme M reductase (MCR) catalyzes the reduction of the methyl group of methyl-coenzyme M with coenzyme B (HS-CoB) to produce methane and a heterodisulfide of coenzyme M and coenzyme B (CoM-S-S-CoB). wikipedia.orgacs.orgacs.org

The reaction is as follows: CH₃-S-CoM + HS-CoB → CH₄ + CoM-S-S-CoB wikipedia.org

This reaction is highly significant as it is the terminal step in the energy conservation pathway for all methanogenic archaea. asm.orgtaylorandfrancis.com The MCR enzyme itself is a complex protein, typically comprising around 10% of the total cellular protein in methanogens and containing a unique nickel-containing prosthetic group called coenzyme F430, which is essential for catalysis. asm.orgtaylorandfrancis.com

The anaerobic oxidation of methane (AOM) is a crucial microbial process that consumes vast quantities of methane in anoxic environments like marine sediments, thereby preventing its release into the atmosphere. bohrium.comdoi.org This process is primarily carried out by consortia of anaerobic methanotrophic archaea (ANME) and sulfate-reducing bacteria (SRB). acs.orgdoi.org Evidence strongly suggests that AOM proceeds via a "reverse methanogenesis" pathway, where the key methane-forming reaction is run in reverse. frontiersin.orgfrontiersin.orgtaylorandfrancis.com

In this process, MCR catalyzes the initial activation of methane with coenzyme M and coenzyme B to form methyl-coenzyme M and the reduced form of coenzyme B. frontiersin.orgdoi.org This first step is thermodynamically challenging due to the high stability of the C-H bonds in methane. acs.orgdoi.org The presence of high concentrations of MCR in ANME archaea strongly supports its role in catalyzing this initial methane activation step. frontiersin.orgdoi.org Metagenomic and biochemical data have shown that ANME archaea are phylogenetically related to methanogens and possess the necessary genetic machinery, including homologs of the mcr genes, for this reverse pathway. frontiersin.orgdoi.org

Research has expanded the known role of coenzyme M-dependent pathways beyond methane to include the anaerobic oxidation of other, non-methane short-chain alkanes such as ethane, propane, and butane. acs.orgnih.govmpg.de Specialized archaea have been identified that can utilize these hydrocarbons as energy sources. nih.govsdu.dk

These organisms employ variants of the MCR enzyme, now termed alkyl-coenzyme M reductases (ACRs), to catalyze the initial activation of these alkanes. acs.orgresearchgate.netfrontiersin.org The proposed mechanism is analogous to AOM, where the alkane is activated to form its corresponding alkyl-coenzyme M derivative (e.g., ethyl-coenzyme M, propyl-coenzyme M). mpg.desdu.dk This discovery has broadened the scope of MCR-like enzymes, indicating a wider family of alkyl-coenzyme M reductases dedicated to the activation of various alkanes in anaerobic ecosystems. researchgate.netnih.govmpg.de

Data Tables

Table 1: Key Processes Involving Methyl Coenzyme M

ProcessKey EnzymeSubstratesProductsOrganism Type
Methanogenesis Methyl-coenzyme M reductase (MCR)Methyl-coenzyme M, Coenzyme BMethane, CoM-S-S-CoBMethanogenic Archaea
Anaerobic Methane Oxidation (AOM) Methyl-coenzyme M reductase (MCR)Methane, Coenzyme M, Coenzyme BMethyl-coenzyme MAnaerobic Methanotrophic Archaea (ANME)
Anaerobic Alkane Oxidation Alkyl-coenzyme M reductase (ACR)Ethane, Propane, Butane, etc., Coenzyme MEthyl-CoM, Propyl-CoM, etc.Anaerobic Alkane-Oxidizing Archaea (ANKA)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H11NO3S2 B12055143 Methyl coenzyme M (ammonium) CAS No. 53501-94-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

53501-94-3

Molecular Formula

C3H11NO3S2

Molecular Weight

173.3 g/mol

IUPAC Name

azane;2-methylsulfanylethanesulfonic acid

InChI

InChI=1S/C3H8O3S2.H3N/c1-7-2-3-8(4,5)6;/h2-3H2,1H3,(H,4,5,6);1H3

InChI Key

FSGSBLDVKBYXIK-UHFFFAOYSA-N

Canonical SMILES

CSCCS(=O)(=O)O.N

Origin of Product

United States

Methyl Coenzyme M Metabolism in Methanogenic and Methanotrophic Archaea

Biosynthesis Pathways of Coenzyme M

Coenzyme M (2-mercaptoethanesulfonate, HS-CoM), the smallest known organic cofactor, is essential for these metabolic processes. pnas.orgnih.gov Archaea have evolved two primary pathways for its biosynthesis, which are distinct from the pathway found in bacteria. nih.gov

In many methanogens, particularly those classified as Class I (e.g., Methanococcales, Methanobacteriales), the biosynthesis of coenzyme M begins with the precursor phosphoenolpyruvate (B93156) (PEP). pnas.orgnih.gov This pathway involves a series of enzymatic steps to convert the three-carbon backbone of PEP into the two-carbon sulfonated structure of CoM.

The pathway is initiated by the enzyme (R)-phosphosulfolactate synthase (ComA), which catalyzes the addition of sulfite (B76179) to PEP, forming (R)-phosphosulfolactate (PSL). pnas.orgresearchgate.net Subsequently, (R)-phosphosulfolactate phosphatase (ComB) removes the phosphate (B84403) group to yield (R)-sulfolactate. pnas.org The (R)-sulfolactate is then oxidized by an NAD⁺-dependent (R)-sulfolactate dehydrogenase (ComC) to produce sulfopyruvate (B1220305). pnas.orgnih.gov The pathway is presumed to continue with the decarboxylation of sulfopyruvate by sulfopyruvate decarboxylase (ComDE) to form sulfoacetaldehyde, which then undergoes a final reductive thiolation to yield coenzyme M, though the enzyme for this last step has not been definitively confirmed in all organisms. pnas.orgrsc.orgbiorxiv.org

Table 1: Enzymes of the Phosphoenolpyruvate-Dependent Coenzyme M Biosynthesis Pathway

EnzymeAbbreviationFunction
(R)-phosphosulfolactate synthaseComACatalyzes the addition of sulfite to phosphoenolpyruvate (PEP) to form (R)-phosphosulfolactate. pnas.org
(R)-phosphosulfolactate phosphataseComBCatalyzes the dephosphorylation of (R)-phosphosulfolactate to produce (R)-sulfolactate. pnas.org
(R)-sulfolactate dehydrogenaseComCCatalyzes the NAD⁺-dependent oxidation of (R)-sulfolactate to form sulfopyruvate. pnas.orgnih.gov
Sulfopyruvate decarboxylaseComDECatalyzes the decarboxylation of sulfopyruvate to form sulfoacetaldehyde. rsc.orgresearchgate.net

A distinct pathway for CoM biosynthesis is found in Class II methanogens, such as those in the orders Methanosarcinales and Methanomicrobiales. nih.govportlandpress.com This pathway starts with L-phosphoserine. It converges with the PEP-dependent pathway at the intermediate sulfopyruvate. pnas.orgresearchgate.net

The key initial step is catalyzed by a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme called cysteate synthase. This enzyme facilitates a concerted reaction involving the elimination of the phosphate group from L-phosphoserine and the addition of sulfite to generate L-cysteate. pnas.orgportlandpress.com Following its formation, L-cysteate is converted to sulfopyruvate through a transamination reaction catalyzed by a canonical aspartate aminotransferase, which is also PLP-dependent. pnas.orgportlandpress.com From sulfopyruvate, the pathway proceeds as described above, with decarboxylation and subsequent reductive thiolation to form CoM. portlandpress.com

Table 2: Key Enzymes of the Phosphoserine-Dependent Coenzyme M Biosynthesis Pathway

EnzymeFunctionCofactor
Cysteate SynthaseCatalyzes the conversion of L-phosphoserine and sulfite to L-cysteate. pnas.orgportlandpress.comPyridoxal 5'-phosphate (PLP)
Aspartate AminotransferaseCatalyzes the transamination of L-cysteate to form sulfopyruvate. pnas.orgportlandpress.comPyridoxal 5'-phosphate (PLP)

The biosynthesis of coenzyme M is a striking example of convergent evolution, where distinct enzymatic pathways have evolved in Archaea and Bacteria to produce the same essential molecule. pnas.orgosti.gov While archaea utilize the PEP- or phosphoserine-dependent pathways, bacteria such as Xanthobacter autotrophicus Py2 employ a different five-step pathway. pnas.orgnih.gov

Although the bacterial pathway also starts from phosphoenolpyruvate (PEP), the subsequent enzymatic transformations and intermediates are different from the archaeal PEP-dependent route. pnas.orgwsu.edu For instance, the bacterial pathway involves the formation of a novel metabolite, sulfoacrylic acid, through the action of an enzyme from the aspartase/fumarase superfamily, a step not seen in archaea. nih.govwsu.edu The existence of these fundamentally different biochemical routes to synthesize the same cofactor from a common precursor strongly suggests that the pathways in archaea and bacteria evolved independently. pnas.orgresearchgate.net This evolutionary divergence is further highlighted by the fact that the enzymes in the bacterial pathway are distinct from those in methanogens. pnas.org The development of these separate biosynthetic strategies underscores the fundamental importance of coenzyme M in the distinct metabolic contexts of these two domains of life. pnas.orgnih.gov

Methyl Group Transfer to Coenzyme M

Once synthesized, coenzyme M must acquire a methyl group to form methyl-coenzyme M, the direct substrate for the final step of methanogenesis. biorxiv.org This transfer is accomplished by specialized methyltransferase enzyme systems that are specific to the C1 substrate being utilized, such as methanol (B129727) or methylamines.

In methanogens that utilize methanol, the transfer of a methyl group to coenzyme M is catalyzed by the methanol:coenzyme M methyltransferase (Mta) enzyme system. pnas.org This system is typically composed of three distinct protein components: MtaA, MtaB, and MtaC. pnas.orgnih.gov

The process involves two main steps. First, the MtaB subunit, which is a zinc-containing protein, activates methanol and transfers its methyl group to the cobalt ion of the corrinoid cofactor bound to the MtaC subunit. pnas.orgnih.gov This methylation changes the oxidation state of the cobalt from Co(I) to Co(III). pnas.org In the second step, the MtaA subunit catalyzes the final transfer of the methyl group from the methylated corrinoid on MtaC to the thiol group of coenzyme M (HS-CoM), forming methyl-coenzyme M (CH₃-S-CoM). pnas.orgnih.gov The MtaC corrinoid protein can be substituted in vitro by free cobalamin, demonstrating the modularity of the system. nih.gov

Table 3: Components of the Methanol:Coenzyme M Methyltransferase (Mta) System

ComponentTypeFunction
MtaBZinc ProteinActivates methanol and catalyzes the methylation of the MtaC-bound corrinoid. pnas.orgnih.gov
MtaCCorrinoid ProteinAccepts the methyl group from methanol, acting as an intermediate methyl carrier. pnas.orgnih.gov
MtaAMethyltransferaseCatalyzes the transfer of the methyl group from methylated MtaC to coenzyme M. pnas.orgnih.gov

Methanogenesis from methylamines (monomethylamine, dimethylamine, and trimethylamine) also involves a two-step methyl transfer process utilizing dedicated enzyme systems. ebi.ac.ukkegg.jp This process requires a substrate-specific corrinoid protein and a cognate methyltransferase.

The first step is catalyzed by a methylamine-corrinoid protein Co-methyltransferase. wikipedia.org This enzyme transfers the methyl group from a methylamine (B109427) substrate to a specific corrinoid protein (e.g., MtmC for monomethylamine). creative-enzymes.com This reaction methylates the cobalt center of the corrinoid cofactor. creative-enzymes.com

The second step is performed by a separate enzyme, [methyl-Co(III) methylamine-specific corrinoid protein]:coenzyme M methyltransferase. ebi.ac.ukwikipedia.org This zinc-containing enzyme catalyzes the transfer of the methyl group from the now-methylated corrinoid protein to coenzyme M, producing methyl-coenzyme M. kegg.jpwikipedia.org This final product then enters the central pathway of methanogenesis. kegg.jp

Table 4: Enzymes for Methyl Transfer from Methylamine to Coenzyme M

EnzymeEC NumberFunction
Methylamine-corrinoid protein Co-methyltransferase2.1.1.248Transfers a methyl group from methylamine to a specific corrinoid protein. wikipedia.orgcreative-enzymes.com
[Methyl-Co(III) methylamine-specific corrinoid protein]:coenzyme M methyltransferase2.1.1.247Transfers the methyl group from the methylated corrinoid protein to coenzyme M. ebi.ac.ukkegg.jp

Role of Methyl-Tetrahydromethanopterin Methyltransferase (Mtr)

In the intricate process of methanogenesis, the methyl group destined for reduction to methane (B114726) is transferred to coenzyme M (HS-CoM). This critical step is catalyzed by the N⁵-methyl-tetrahydromethanopterin:coenzyme M methyltransferase (Mtr), a membrane-bound enzyme complex. biorxiv.orgnih.gov Mtr facilitates the transfer of a methyl group from methyl-tetrahydromethanopterin (methyl-H₄MPT) to HS-CoM, resulting in the formation of methyl-coenzyme M (CH₃-S-CoM). biorxiv.org

This methyl transfer reaction is not only a key chemical transformation but is also a crucial energy-conserving step for many methanogens. The reaction is exergonic and is coupled to the translocation of sodium ions (Na⁺) across the cell membrane, generating a sodium ion motive force. biorxiv.orgasm.org This electrochemical gradient is then utilized by a Na⁺-dependent ATP synthase to produce ATP, the primary energy currency of the cell. biorxiv.org In some archaea, such as methylotrophic methanogens, this reaction can be reversed, utilizing the sodium ion gradient to drive the otherwise energetically unfavorable transfer of a methyl group from methyl-CoM back to tetrahydromethanopterin (H₄MPT). biorxiv.org

The Mtr complex is a sophisticated molecular machine composed of multiple subunits (MtrA-H). nih.govpdbj.org Structural studies have begun to reveal the intricate architecture of this complex, showing how the different subunits are arranged to facilitate both the methyl transfer and the coupled ion transport across the membrane. pdbj.org

Methyl Coenzyme M Reductase (MCR) Reaction in Methanogenesis

The final and rate-limiting step in all biological methane production is catalyzed by methyl-coenzyme M reductase (MCR). asm.orgfrontiersin.org This enzyme brings together methyl-coenzyme M (CH₃-S-CoM) and a second coenzyme, coenzyme B (HS-CoB), to produce methane (CH₄) and a heterodisulfide of the two coenzymes (CoM-S-S-CoB). frontiersin.orgacs.org MCR is a large, complex enzyme, typically with an α₂β₂γ₂ subunit structure, containing a unique nickel-containing prosthetic group called coenzyme F₄₃₀ at each of its two active sites. frontiersin.orgnih.gov The nickel in the active enzyme is in the +1 oxidation state (Ni(I)). frontiersin.orgacs.org

Substrate Recognition and Binding (Methyl-CoM and Coenzyme B)

The catalytic cycle of MCR follows a strictly ordered ternary complex mechanism. nih.gov Coenzyme B (HS-CoB) must bind to the enzyme first, inducing a conformational change that creates a binding site for methyl-coenzyme M (CH₃-S-CoM). nih.gov This ordered binding is crucial for the proper positioning of the substrates within the active site.

While the precise interactions are still under investigation, it is understood that upon binding, the substrates are guided down a 50 Å long channel to the active site containing the F₄₃₀ cofactor. frontiersin.org Recent studies have proposed different binding modes for CH₃-S-CoM. One model suggests the thioether sulfur of methyl-CoM coordinates with the nickel atom of F₄₃₀. acs.org An alternative model proposes that the sulfonate group of methyl-CoM, rather than the thioether, coordinates to the nickel center. biorxiv.orgberstructuralbioportal.org This latter model implies a long-range electron transfer mechanism for the subsequent chemical steps. berstructuralbioportal.org The binding of coenzyme M (HS-CoM), a competitive inhibitor, has been shown to require the presence of coenzyme B, with the thiol group of HS-CoM interacting with the Ni(I) of F₄₃₀. researchgate.net

Product Formation: Methane and CoM-S-S-CoB

Once both substrates are bound in the correct orientation, the catalytic reaction proceeds. The primary products of the MCR-catalyzed reaction in the direction of methanogenesis are methane (CH₄) and the heterodisulfide of coenzyme M and coenzyme B (CoM-S-S-CoB). frontiersin.orgnih.gov The formation of these products is the culmination of a series of electron and atom transfer events within the enzyme's active site. The release of the CoM-S-S-CoB product is thought to be facilitated by the binding of new substrates to the second active site, in a mechanism likened to a two-stroke engine. frontiersin.org

Electron Transfer Mechanisms during Methane Formation

The exact mechanism of methane formation by MCR is a subject of ongoing research, with several proposed pathways. A widely accepted mechanism involves radical chemistry. acs.orgbiorxiv.org In this model, the Ni(I) in coenzyme F₄₃₀ initiates the homolytic cleavage of the C-S bond in methyl-coenzyme M. acs.orgbiorxiv.org This generates a methyl radical (•CH₃) and a Ni(II)-S-CoM intermediate. acs.org

The highly reactive methyl radical then abstracts a hydrogen atom from the thiol group of the co-substrate, coenzyme B (HS-CoB), to form methane (CH₄) and a coenzyme B thiyl radical (•S-CoB). acs.org This thiyl radical then reacts with the Ni(II)-bound CoM to form a disulfide radical anion (CoM-S-S-CoB)⁻. biorxiv.org A final one-electron transfer from this radical anion to the nickel center regenerates the active Ni(I) state of F₄₃₀ and releases the heterodisulfide product, CoM-S-S-CoB. acs.orgbiorxiv.org

An alternative mechanism proposes the formation of a methyl-Ni(III) intermediate through a nucleophilic attack of the Ni(I) on the methyl group of methyl-CoM. rsc.org Subsequent steps would then lead to the formation of methane and the heterodisulfide. More recent findings of a Ni-sulfonate binding mode have led to the proposal of mechanisms involving long-range electron transfer. berstructuralbioportal.orgbiorxiv.org Intrinsic electric fields within the MCR active site are also thought to play a crucial role in facilitating the cleavage of the CH₃-S-CoM bond. biorxiv.orgacs.org

Methyl Coenzyme M Reductase (MCR) Reaction in Anaerobic Methane Oxidation (AOM)

In anaerobic methanotrophic (ANME) archaea, the process of methanogenesis is essentially run in reverse to consume methane. frontiersin.orgnih.gov This process, known as anaerobic oxidation of methane (AOM), is a critical component of the global methane cycle, preventing a significant amount of this potent greenhouse gas from reaching the atmosphere. frontiersin.org The key enzyme in the initial activation of methane in AOM is also Methyl-Coenzyme M Reductase. frontiersin.orgfrontiersin.org

Reversal of Methanogenesis and Methane Activation

AOM is believed to proceed via a "reverse methanogenesis" pathway, where the enzymatic machinery of methanogenesis operates in the opposite direction. nih.govasm.orgfrontiersin.org The first and most energetically challenging step is the activation of the highly stable C-H bond of methane. MCR in ANME archaea catalyzes this endergonic reaction, converting methane and the CoM-S-S-CoB heterodisulfide into methyl-coenzyme M (CH₃-S-CoM) and coenzyme B (HS-CoB). frontiersin.orgasm.org

For this thermodynamically unfavorable reaction to proceed, it must be coupled to an exergonic process, typically the reduction of an external electron acceptor such as sulfate (B86663), nitrate (B79036), or metal oxides by a partner bacterium. nih.govmpg.de The MCR found in ANME archaea shows adaptations for this reverse reaction. For instance, ANME-1 archaea possess a modified form of the F₄₃₀ cofactor, which may be better suited for methane oxidation. biorxiv.org Furthermore, ANME archaea have a significantly higher abundance of MCR compared to methanogens, which may help to drive the slow methane activation reaction. asm.org The product of this initial step, methyl-coenzyme M, then enters the reversed methanogenesis pathway to be oxidized further, ultimately to carbon dioxide. frontiersin.org

Interactive Data Table: Key Components in Methyl Coenzyme M Metabolism

Compound/EnzymeAbbreviationKey FunctionOrganism Type
Methyl coenzyme MCH₃-S-CoMMethane precursor / product of methane activationMethanogens / Methanotrophs
Coenzyme MHS-CoMMethyl group acceptorMethanogens / Methanotrophs
Coenzyme BHS-CoBHydrogen donor / product of heterodisulfide reductionMethanogens / Methanotrophs
Methyl-Tetrahydromethanopterin MethyltransferaseMtrCatalyzes methyl group transfer to HS-CoMMethanogens
Methyl Coenzyme M ReductaseMCRCatalyzes methane formation / methane activationMethanogens / Methanotrophs
Coenzyme F₄₃₀F₄₃₀Nickel-containing prosthetic group of MCRMethanogens / Methanotrophs
Heterodisulfide of CoM and CoBCoM-S-S-CoBProduct of MCR in methanogenesis / Substrate in AOMMethanogens / Methanotrophs
TetrahydromethanopterinH₄MPTC₁ carrierMethanogens

Role of Methyl-CoM in Reverse Methanogenesis

Reverse methanogenesis, more formally known as the anaerobic oxidation of methane (AOM), is a critical microbial process that consumes methane in anoxic environments, thereby mitigating its release into the atmosphere. frontiersin.orgelifesciences.org This pathway is essentially the reverse of the methane-producing process, methanogenesis. frontiersin.orgfrontiersin.org The central enzyme orchestrating this process is methyl-coenzyme M reductase (MCR), the same enzyme that catalyzes the final step of methane formation. frontiersin.orgfrontiersin.orgacs.org In anaerobic methanotrophic archaea (ANME), MCR functions in reverse to catalyze the initial, and often rate-limiting, step of methane activation. acs.orgnih.gov

The process begins with the binding of methane and the heterodisulfide of coenzyme M and coenzyme B (CoM-S-S-CoB) to the active site of MCR. osti.gov MCR then cleaves a C-H bond in methane and catalyzes its reaction with coenzyme M, leading to the formation of methyl-coenzyme M (CH₃-S-CoM) and the release of coenzyme B (HS-CoB). elifesciences.orgfrontiersin.org This initial activation step is energetically challenging and is a key feature of AOM. acs.org

The proposed mechanism involves the active Ni(I) oxidation state of the F₄₃₀ cofactor within MCR. acs.orgbiorxiv.org This Ni(I) species is thought to initiate the reaction, leading to the formation of a methyl radical and a Ni(II)-thiolate intermediate. acs.org Following its formation, methyl-CoM is further oxidized through a series of reactions that are homologous to the reversed methanogenesis pathway, ultimately yielding carbon dioxide (CO₂). frontiersin.orgpnas.org The electrons released during this oxidation are then transferred to an external electron acceptor. biorxiv.orgrsc.org The entire process allows ANME to utilize methane as their primary carbon and energy source. frontiersin.org

Key Steps in the Initial Phase of Reverse Methanogenesis
StepDescriptionKey EnzymeReactantsProductsReference
1Methane ActivationMethyl-coenzyme M Reductase (MCR)Methane (CH₄), CoM-S-S-CoBMethyl-coenzyme M (CH₃-S-CoM), Coenzyme B (HS-CoB) elifesciences.orgfrontiersin.orgosti.gov
2Further OxidationHomologous enzymes of the reverse methanogenesis pathwayMethyl-coenzyme M (CH₃-S-CoM)Carbon Dioxide (CO₂) frontiersin.orgpnas.org

Linkage to Electron Acceptors (e.g., Sulfate Reduction, Iron(III) Reduction, Nitrate Reduction)

The anaerobic oxidation of methane is an exergonic process only when coupled to the reduction of a suitable terminal electron acceptor. biorxiv.org In various anoxic environments, ANME form syntrophic partnerships with other microorganisms that utilize the electrons generated from methane oxidation to reduce different compounds. biorxiv.orgmpg.de The most prominent electron acceptors linked to methyl-CoM-mediated AOM are sulfate, nitrate, and certain metal ions like iron(III).

Iron(III) Reduction: AOM can also be coupled to the reduction of ferric iron (Fe(III)). acs.orgbiorxiv.org Certain microorganisms are capable of utilizing Fe(III) as an electron acceptor for the oxidation of methane. This process is significant in iron-rich terrestrial and freshwater environments. Research has demonstrated that engineered strains of methanogens, such as Methanosarcina acetivorans expressing an ANME-1 MCR, can perform AOM using Fe(III) as the terminal electron acceptor. acs.org

Nitrate Reduction: The coupling of AOM to nitrate (NO₃⁻) reduction is known as denitrifying anaerobic methane oxidation (DAMO). This process is carried out by specific archaea, such as Candidatus Methanoperedens nitroreducens, which possess the genes for methyl-coenzyme M reductase (McrA). nih.govd-nb.info These organisms oxidize methane, again starting with the formation of methyl-CoM, while using nitrate as the electron acceptor, reducing it to nitrite (B80452) (NO₂⁻). nih.govd-nb.inforu.nl Often, these archaea work in consortia with bacteria that can further reduce the nitrite to dinitrogen gas (N₂), completing the denitrification process. nih.govd-nb.info

Enzymology and Structural Biology of Methyl Coenzyme M Reductase Mcr

Molecular Architecture of MCR

The structural integrity of MCR is fundamental to its catalytic activity. Its composition and the existence of different forms allow organisms to adapt to varying environmental conditions.

Heterohexameric Composition (α2β2γ2)

Methyl coenzyme M reductase is a large protein, with a molecular weight of approximately 300 kilodaltons, organized as a heterohexamer. callutheran.edunih.gov This structure consists of two alpha (α), two beta (β), and two gamma (γ) subunits, denoted as α2β2γ2. callutheran.edunih.govresearchgate.net These subunits are intricately associated, with each subunit making contact with every other subunit except for the two gamma subunits. callutheran.edu This arrangement results in two identical active sites per hexamer. callutheran.edunih.gov Each active site is located at the interface of the α, α', β, and γ subunits (and α', α, β', and γ' for the second site), creating a deep, narrow channel. nih.govnih.gov This channel, which is about 50 Å long, provides access for the substrates, methyl-coenzyme M and coenzyme B, to the deeply buried active site containing the coenzyme F430. nih.gov

The α and β subunits, despite sharing only 14% sequence identity, are structurally very similar, primarily composed of alpha helices. callutheran.edu This structural homology suggests a possible evolutionary origin from a tetramer of identical subunits encoded by genes that subsequently diverged. callutheran.edu

MCR Isozymes (MCR I and MCR II) and their Differential Characteristics

Some methanogenic archaea, such as Methanobacterium thermoautotrophicum and Methanothermobacter marburgensis, possess two distinct forms of MCR, known as isozymes MCR I and MCR II. nih.govfrontiersin.orgacs.org These isozymes are expressed under different growth conditions, suggesting a mechanism for adaptation to environmental changes. nih.govfrontiersin.org MCR II is typically expressed during the logarithmic growth phase when substrates are plentiful, while MCR I synthesis increases during the stationary phase or under substrate-limiting conditions, particularly when the H₂ supply is low. frontiersin.orgacs.org The expression of these isozymes is also influenced by factors such as pH and temperature. frontiersin.org

The two isozymes exhibit notable differences in their genetic makeup and biochemical properties. The operon for MCR I in M. marburgensis is typically mcrBDCGA, whereas the operon for MCR II lacks the mcrC gene. frontiersin.orgresearchgate.net They also differ in their kinetic parameters. nih.govacs.org

Differential Characteristics of MCR Isozymes I and II in M. thermoautotrophicum
CharacteristicMCR IMCR II
Km for CH₃-S-CoM0.6-0.8 mM1.3-1.5 mM
Km for HS-HTP (Coenzyme B)0.1-0.3 mM0.4-0.6 mM
Vmax~6 µmol·min⁻¹·mg⁻¹~21 µmol·min⁻¹·mg⁻¹
pH Optimum7.0-7.57.5-8.0

Coenzyme F430: The Essential Nickel Tetrapyrrole Cofactor

At the heart of MCR's catalytic machinery lies coenzyme F430, a unique nickel-containing modified tetrapyrrole. scispace.comnih.gov This cofactor is essential for the enzymatic activity, participating directly in the chemical transformations of methane (B114726) metabolism.

Biosynthesis and Maturation of Coenzyme F430

The biosynthesis of coenzyme F430 is a complex process that begins with uroporphyrinogen III, the common precursor for all tetrapyrroles, including hemes and chlorophylls. scispace.comuea.ac.uk The pathway involves a series of enzymatic steps, including nickel chelation, amidation, macrocyclic ring reduction, lactamization, and carbocyclic ring formation. scispace.comnih.govuea.ac.uk Key intermediates in this pathway include sirohydrochlorin (B1196429). scispace.comnih.gov In Methanosarcina acetivorans, genes designated cfbA-E have been identified to catalyze the conversion of sirohydrochlorin to coenzyme F430. nih.govuea.ac.uk

The maturation of the MCR enzyme involves more than just the synthesis of F430. Accessory proteins, often encoded in the mcr operon, play crucial roles. researchgate.net McrC is believed to be part of a protein complex responsible for the reductive activation of the F430 nickel ion to its active Ni(I) state. frontiersin.orgresearchgate.net McrD is thought to function as a chaperone protein, binding to F430 and facilitating its insertion into the MCR active site. researchgate.net

Role of Nickel Oxidation States (Ni(I), Ni(II), Ni(III)) in Catalysis

The catalytic cycle of MCR involves the nickel atom of coenzyme F430 cycling through different oxidation states: Ni(I), Ni(II), and Ni(III). nih.govresearchgate.net The active state of the enzyme required to initiate catalysis contains Ni(I), which is a potent nucleophile. nih.govrsc.org This Ni(I) state, often referred to as MCR-red, is highly reactive and extremely sensitive to oxygen. acs.orgnih.gov

The proposed catalytic mechanism involves the Ni(I) center of F430. mpg.de One prominent mechanism suggests that the Ni(I) attacks the methyl group of methyl-coenzyme M, leading to the formation of a methyl-Ni(III) intermediate and a CoM thiolate. rsc.org Another proposed mechanism involves the formation of a methyl radical. scispace.comnih.govuea.ac.uk

Under cellular conditions, the active Ni(I) state can be readily oxidized to the inactive Ni(II) or Ni(III) states, particularly if the cellular redox potential becomes too high. acs.orgnih.govresearchgate.net Methanogens have developed an ATP-dependent enzyme system to reactivate the oxidized MCR by reducing the nickel center back to the active Ni(I) state. acs.orgnih.gov

Properties of Nickel Oxidation States in Coenzyme F430
Oxidation StateCommon NameEPR SignalColor/Absorbance Maxima (λmax)Activity
Ni(I)MCR-redActiveGreenish (382 nm, 754 nm)Catalytically Active
Ni(II)MCR-silentSilentYellow (430 nm)Inactive
Ni(III)MCR-oxActive-Inactive

Note: The MCR-ox1 state, initially thought to be Ni(I), is now suggested by some studies to be a Ni(II) species coupled to a thiyl radical, which is formally equivalent to a Ni(III) state. acs.org

Modified F430 Variants (e.g., 17²-methylthio-F430) and their Functional Implications

Recent research has revealed that not all organisms utilize the canonical coenzyme F430. Several structural variants have been discovered, particularly in anaerobic methanotrophic archaea (ANME). mpg.denih.gov One significant variant is 17²-methylthio-F430 (mt-F430), found in ANME-1, which is involved in the anaerobic oxidation of methane. nih.govosti.govresearchgate.net

Other modified forms have also been identified in methanogens. For instance, Methanocaldococcus jannaschii and Methanococcus maripaludis contain a variant (F430-3) with a 3-mercaptopropionate (B1240610) moiety attached. mpg.denih.gov In total, at least nine modified F430 structures have been identified across various methanogens and ANME. mpg.denih.gov

These modifications are not merely decorative; they appear to have functional implications. Molecular dynamics simulations suggest that the active site of MCR is optimized for a specific F430 variant. researchgate.netacs.org For example, in ANME-1 MCR, a key amino acid substitution (Gln to Val) creates space to accommodate the methylthio group of mt-F430. osti.govacs.org These structural alterations can influence the positioning of substrates within the active site, potentially tuning the enzyme's catalytic efficiency for either methane formation or oxidation. osti.govacs.org The modifications can also impact the intrinsic electric fields within the active site that are thought to be crucial for driving the catalytic reaction. osti.govresearchgate.net The discovery of these F430 variants suggests additional, as-yet-unknown biochemical roles for these fascinating molecules. mpg.denih.gov

MCR Catalytic Mechanism

The precise catalytic mechanism of Methyl Coenzyme M Reductase (MCR), the enzyme responsible for the final step in methanogenesis and the initial step in the anaerobic oxidation of methane (AOM), remains a subject of intensive research. frontiersin.orgnih.gov The reaction involves the conversion of methyl-coenzyme M (methyl-SCoM) and coenzyme B (CoBSH) into methane (CH₄) and a heterodisulfide (CoM-S-S-CoB). nih.gov Central to this process is the nickel-containing cofactor F430, which cycles through different oxidation states to facilitate catalysis. frontiersin.org Several mechanistic pathways have been proposed, primarily revolving around the nature of the key intermediates.

Proposed Radical Mechanisms (Methyl Radical, Thiol Radical)

A prominent and well-supported proposed mechanism for MCR catalysis involves radical intermediates. researchgate.netacs.org This pathway, often referred to as Mechanism II, posits that the active Ni(I) state of the F430 cofactor initiates the reaction by attacking the sulfur atom of methyl-SCoM. nih.govrsc.org This interaction promotes the homolytic cleavage of the C-S bond, generating a methyl radical (•CH₃) and a Ni(II)-thiolate complex. researchgate.netnih.govrsc.org

The highly reactive methyl radical then abstracts a hydrogen atom from the thiol group of the second substrate, coenzyme B (CoBSH), to form methane. rsc.orgbiorxiv.org This hydrogen abstraction step results in the formation of a coenzyme B thiyl radical (CoBS•). rsc.org Subsequently, the CoBS• radical reacts with the Ni(II)-bound coenzyme M thiolate to form a disulfide anion radical. biorxiv.org An intramolecular electron transfer from this radical anion to the Ni(II) center regenerates the catalytically active Ni(I) state and releases the heterodisulfide product, CoM-S-S-CoB, completing the catalytic cycle. rsc.org

Experimental evidence from transient kinetic and spectroscopic studies, including magnetic circular dichroism, supports the formation of a Ni(II)-thiolate intermediate, which is a key feature of the methyl radical mechanism. acs.org Furthermore, computational studies have indicated that the methyl radical pathway is thermodynamically favorable under physiological conditions. acs.org Isotope exchange studies are also consistent with the formation of intermediates proposed in radical-based mechanisms. sonar.ch

Proposed Intermediate Species (Methyl-Ni(III) Intermediate, Ni(II)-thiolate, Methyl Anion)

While the radical mechanism has gained significant traction, alternative pathways involving different intermediate species have also been proposed and investigated.

Methyl-Ni(III) Intermediate (Mechanism I): This mechanism involves a nucleophilic attack of the Ni(I) center on the methyl group of methyl-SCoM. nih.govresearchgate.net This S_N2-type reaction would lead to the formation of an organometallic methyl-Ni(III) intermediate and the release of the CoM thiolate. nih.govrsc.orgunl.edu This proposed intermediate is analogous to the methyl-cob(III)alamin species seen in B₁₂-dependent methyltransferases. researchgate.net Subsequent steps would involve the reaction with CoBSH to generate methane and regenerate the Ni(I) state. While the formation of a methyl-Ni(III) species has been generated and studied by reacting the active enzyme with alkyl halides, direct evidence for its presence as a key intermediate during the native reaction is less conclusive. unl.eduacs.org

Ni(II)-thiolate: As a key component of the radical mechanism (Mechanism II), the Ni(II)-thiolate intermediate is formed upon the homolytic cleavage of the methyl-SCoM C-S bond. researchgate.netnih.govacs.org Spectroscopic data, particularly from magnetic circular dichroism, have provided evidence for the formation of a Ni(II)-thiolate species during the reaction, lending strong support to the radical pathway. acs.org

Methyl Anion (Mechanism III): A third, less commonly cited mechanism proposes the nucleophilic attack of Ni(I) on the sulfur atom of methyl-SCoM, which would generate a Ni(III)-SCoM species and a highly reactive methyl anion (CH₃⁻). frontiersin.orgrsc.org This methyl anion would then be protonated by CoBSH to form methane. rsc.org This pathway is considered less likely due to the high energy associated with a free methyl anion.

The active form of the enzyme required to initiate catalysis is widely accepted to be the EPR-active MCRred1 state, which contains Ni(I). frontiersin.org The interconversion between the various proposed nickel oxidation states (Ni(I), Ni(II), and Ni(III)) and their coordination environments are central to all proposed catalytic cycles. frontiersin.orgnih.gov

Conformational Changes and Substrate Channeling during Catalysis

The MCR enzyme is a complex α₂β₂γ₂ heterotrimer with two active sites, each located at the bottom of a long, narrow, and predominantly hydrophobic channel that is approximately 50 Å in length. frontiersin.orgnih.gov This structural arrangement necessitates a highly ordered process of substrate entry and product release, known as substrate channeling.

Crystallographic and kinetic studies have revealed that the binding of substrates is strictly ordered. nih.govnih.gov Methyl-SCoM must enter the channel and bind in the active site first. nih.gov This initial binding event induces specific conformational changes in the enzyme structure. nih.govnih.govresearchgate.net These changes are thought to optimize the active site for the subsequent binding of the second substrate, coenzyme B. acs.org The binding of CoBSH then triggers further conformational shifts, moving the substrates into closer proximity to the nickel center of cofactor F430, which is essential for promoting the cleavage of the C-S bond of methyl-SCoM. nih.govnih.gov

The structure of the active Ni(I) form of MCR is thought to be dynamic, allowing for these necessary conformational changes to facilitate catalysis, which may include the downward movement of CoBSH within the substrate channel. biorxiv.org This dynamic nature contrasts with the more rigid structures observed in the inactive Ni(II) states of the enzyme. biorxiv.orgresearchgate.net The binding of coenzyme M has been shown to induce specific changes that ensure it enters the channel before coenzyme B, as required by the geometry of the active site. nih.gov Following the reaction, the products, methane and the heterodisulfide, exit through the channel, and the active site is replenished with water molecules. nih.govresearchgate.net

Kinetic Analysis of MCR-Catalyzed Reactions

Kinetic studies have been instrumental in elucidating the intricate mechanism of MCR. Using techniques such as static binding, chemical quench, and stopped-flow spectrophotometry, researchers have been able to measure the rate constants for individual steps in the catalytic cycle. nih.govnih.gov

These investigations have confirmed the strictly ordered ternary complex mechanism. nih.govnih.gov MCR can bind either methyl-SCoM or CoBSH individually. However, the MCR·CoBSH binary complex is inhibitory, and the binding of methyl-SCoM to this complex is highly disfavored (K_d = 56 mM). nih.govnih.gov In contrast, the MCR·methyl-SCoM binary complex is productive. nih.gov The subsequent binding of CoBSH to this productive complex to form the active ternary complex is highly favored (K_d = 79 μM). nih.govnih.gov

Once the productive ternary complex is formed, the chemical reaction proceeds with an observed rate constant (k_obs) of approximately 20 s⁻¹ at 25°C. nih.govnih.gov This leads to the rapid formation and release of methane, leaving a binary product complex. This is followed by electron transfer to regenerate the active Ni(I) state and release the final heterodisulfide product. nih.govnih.gov

The use of coenzyme B analogues has also been a valuable tool in kinetic analysis, allowing researchers to slow down the reaction and gain further mechanistic insights that support the methyl radical pathway. acs.org Kinetic traces monitored by stopped-flow spectrophotometry show distinct phases corresponding to the decay of the Ni(I) state and the formation of Ni(II)/Ni(III) species, allowing for the deconvolution of the complex reaction steps. nih.govresearchgate.net

Table 1: Kinetic Parameters for MCR-Catalyzed Reaction This table is for illustrative purposes, compiled from descriptive text in the search results. Actual values would be derived from specific experimental data not fully available in the snippets.

ParameterValueDescription
K_d (MCR·CoBSH)56 mMDissociation constant for the inhibitory binary complex. nih.govnih.gov
K_d (CoB₇SH·MCR·CH₃SCoM)79 μMDissociation constant for the productive ternary complex. nih.govnih.gov
k_obs (chemical reaction)~20 s⁻¹Observed rate constant for the chemical reaction at 25°C. nih.govnih.gov
k_lim (saturating CoB₇SH)28 ± 2 s⁻¹Limiting rate constant at saturating Coenzyme B concentrations. nih.gov

Post-Translational Modifications (PTMs) of MCR

A remarkable feature of Methyl Coenzyme M Reductase is the presence of several unusual post-translational modifications (PTMs) located in and around the active site, particularly on the McrA subunit. frontiersin.orgnih.gov These modifications are highly conserved in many cases, suggesting they play a crucial role in the enzyme's structure, stability, or catalytic function. illinois.eduasm.org

Identification and Characterization of Unique PTMs

High-resolution X-ray crystallography and mass spectrometry have been pivotal in identifying a variety of unique PTMs in MCR from different methanogenic and methanotrophic archaea. frontiersin.orgasm.orgresearchgate.net

Methylation: One of the most common PTMs is methylation at several amino acid residues. The methyl groups are typically donated by S-adenosylmethionine (SAM). frontiersin.org

1-N-methylhistidine (or 3-methylhistidine): Found in all MCRs examined to date. elifesciences.org

5-(S)-methylarginine: Present in many methanogenic archaea. researchgate.netelifesciences.org

2-(S)-methylglutamine: This modification is synthesized by a B12-dependent radical SAM enzyme. illinois.eduasm.org

S-methylcysteine: The presence of this modification is variable among different species. elifesciences.org A canonical SAM-dependent methyltransferase encoded by the mcmA gene is responsible for this PTM. asm.org

Thioamidation: A very rare PTM in proteins, the thioamidation of a glycine (B1666218) residue (to form thioglycine) is a conserved feature in MCRs from both methanogens and anaerobic methanotrophs. frontiersin.orgresearchgate.netelifesciences.org Genetic studies have identified that the ycaO and tfuA genes are responsible for installing this modification. elifesciences.org The absence of thioglycine (B1297541) has been shown to affect the growth rate of the organism, suggesting a role in stabilizing the protein structure near the active site. elifesciences.org

Other Modifications:

Didehydroaspartate: Identified adjacent to the thioglycine residue in MCR from Methanothermobacter marburgensis and Methanosarcina barkeri. frontiersin.org It appears to be dispensable but may slightly enhance catalytic efficiency. frontiersin.org

Hydroxytryptophan: 6-hydroxytryptophan and 7-hydroxytryptophan have also been identified in certain MCRs. asm.orgresearchgate.net

The specific pattern of these PTMs can vary between different species and even between MCR isozymes (MCRI and MCRII) within the same organism. frontiersin.orgresearchgate.net For example, MCR from anaerobic methanotrophic (ANME) archaea exhibits different PTM patterns compared to those from methanogens, which may be related to tuning the enzyme for methane oxidation versus methane production. frontiersin.orgbohrium.com While the genes and enzymes for some PTMs have been identified, the biosynthetic pathways for others, like didehydroaspartate and hydroxytryptophan, remain to be elucidated. frontiersin.org

Table 2: Summary of Key Post-Translational Modifications in MCR This interactive table summarizes the PTMs identified in MCR across various studies.

ModificationLocation/ResidueConservation/FunctionBiosynthesis
Methylation
1-N-MethylhistidineHistidineHighly conserved across all MCRs. elifesciences.orgSAM-dependent methyltransferase (enzyme unknown). frontiersin.org
5-(S)-MethylarginineArginineFound in many methanogens, but not all. researchgate.netelifesciences.orgPotential radical SAM-dependent methyltransferase. frontiersin.org
2-(S)-MethylglutamineGlutamineVariably present. asm.orgelifesciences.orgB12-dependent radical SAM enzyme (MgmA). illinois.eduasm.org
S-MethylcysteineCysteineVariable abundance. researchgate.netelifesciences.orgCanonical SAM-dependent methyltransferase (McmA). asm.org
Thioamidation
ThioglycineGlycineConserved in methanogenic and methanotrophic MCRs. frontiersin.orgresearchgate.net Structural role. elifesciences.orgInvolves YcaO and TfuA proteins. elifesciences.org
Other
DidehydroaspartateAspartatePresent in some species, may slightly increase catalytic efficiency. frontiersin.orgUnknown. frontiersin.org
HydroxytryptophanTryptophanIdentified in some MCRs. asm.orgresearchgate.netUnknown. frontiersin.org

Functional Significance of PTMs in MCR Activity and Stability

Post-translational modifications (PTMs) in the active site of Methyl-coenzyme M reductase (MCR) are crucial for the enzyme's function and stability. These modifications are not merely decorative but play significant roles in fine-tuning the catalytic activity and structural integrity of the enzyme. The alpha subunit of MCR, McrA, is host to a variety of these unusual amino acid modifications. plos.orgnih.gov

The functions of these PTMs are complex and can be interdependent. For instance, interactions between S-methylcysteine, thioglycine, and 5-(S)-methylarginine have been shown to alter the thermal stability of MCR in a combinatorial manner. nih.gov This suggests that the collective effect of these modifications is not simply additive, but rather results from intricate interplay between the residues. nih.gov While high-resolution crystal structures of MCR lacking these modifications may appear indistinguishable from the fully modified enzyme, the absence of these PTMs can create voids in the core of the enzyme near the active site. This can compromise the catalytic stability of MCR during its reaction cycle without altering the enzyme's basic conformational state. plos.org

Table 1: Functional Significance of Key Post-Translational Modifications in MCR

ModificationLocationProposed Function(s)Key Findings
Thioglycine McrAEnhances thermal stability; Stabilizes protein secondary structure near the active site. illinois.edunih.govMutants lacking thioglycine show severe growth defects at higher temperatures. illinois.edu
5-(S)-methylarginine McrACrucial for catalytic activity. asm.orgIts absence significantly reduces the rate of methanogenesis. asm.org
S-methylcysteine McrAAdaptation to mesophilic conditions; Contributes to thermal stability through interactions with other PTMs. nih.govnih.govMutants show complex interactions with other PTMs affecting thermal stability. nih.gov
Didehydroaspartate McrAMay slightly increase the catalytic efficiency of the enzyme. frontiersin.orgIts functional role is still under investigation.
N1-methylhistidine McrAWidely conserved, suggesting an important but as-yet unconfirmed role in catalysis or structure. plos.orgThe enzyme responsible for this modification has not yet been identified. plos.org
2-(S)-methylglutamine McrAAffects MCR activity and cofactor binding. frontiersin.orgIts formation is catalyzed by a radical SAM enzyme. frontiersin.org

Enzymes Involved in MCR PTMs (e.g., Radical SAM Methyltransferases, TfuA)

The biosynthesis of the unique post-translational modifications in MCR is carried out by a dedicated suite of enzymes. These enzymes are responsible for installing the modifications with high specificity on the McrA subunit.

The methylation of various residues is a prominent feature of MCR, and these reactions are catalyzed by different types of methyltransferases. The formation of S-methylcysteine is attributed to a canonical S-adenosyl-L-methionine (SAM)-dependent methyltransferase encoded by the mcmA gene. plos.orgnih.gov

In contrast, the methylation of arginine and glutamine at carbon atoms requires the more complex chemistry of radical SAM (S-adenosyl-L-methionine) enzymes. The 5-(S)-methylarginine modification is installed by a radical SAM methyltransferase designated MamA (formerly known as Mmp10). plos.orgasm.org This enzyme is highly specific for the McrA subunit. asm.org Similarly, a B12-dependent radical SAM enzyme is responsible for the formation of 2-(S)-methylglutamine. frontiersin.org

The formation of thioglycine involves a different enzymatic system. Genetic and biochemical evidence has demonstrated that the ycaO and tfuA genes are required for this modification. illinois.edunih.govelifesciences.org It is hypothesized that the YcaO protein, which is a member of the DUF71 family, and TfuA, an iron-sulfur cluster-containing protein, work in concert to convert a glycine residue into a thioglycine. illinois.eduacs.org While the precise mechanism is still under investigation, it is likely that YcaO acts as a backbone kinase, and TfuA may be involved in sulfur transfer or substrate recognition. acs.org

Table 2: Enzymes Responsible for MCR Post-Translational Modifications

ModificationEnzyme(s)Enzyme ClassKey Characteristics
S-methylcysteine McmASAM-dependent methyltransferaseCatalyzes the S-methylation of a cysteine residue. plos.orgnih.gov
5-(S)-methylarginine MamA (Mmp10)Radical SAM methyltransferaseSpecifically methylates an arginine residue on the McrA subunit. plos.orgasm.org
2-(S)-methylglutamine Not definitively namedB12-dependent radical SAM enzymeCatalyzes the methylation of a glutamine residue. frontiersin.org
Thioglycine YcaO and TfuAYcaO-family protein and an iron-sulfur proteinWork together to convert a glycine to a thioglycine. illinois.edunih.gov

MCR Activation and Reactivation Mechanisms

For MCR to be catalytically active, the nickel center of its coenzyme F430 must be in the +1 oxidation state (Ni(I)), a form known as MCRred1. nih.govosti.gov However, this state is highly susceptible to oxidation, leading to inactive Ni(II) or Ni(III) forms. nih.govosti.gov Therefore, methanogens have evolved sophisticated mechanisms to activate and reactivate MCR.

In Vivo Activation Processes (e.g., H2- and CO-dependent activation)

In living cells, MCR can be activated by purging with either hydrogen (H₂) or carbon monoxide (CO). nih.govosti.gov Both processes ultimately lead to the reduction of the nickel center to the active Ni(I) state. However, there are significant differences between these two activation methods.

CO-dependent activation is notably faster and more efficient than H₂-dependent activation. nih.govnih.gov The rate of in vivo activation by CO is approximately 15 times faster than that by H₂. nih.gov Furthermore, CO activation results in a two-fold higher level of the active MCRred1 form compared to H₂ activation. nih.gov A key difference is the absence of a lag phase in CO-dependent activation, whereas H₂-dependent activation exhibits a significant lag time of about 10 hours. nih.gov

The activation by CO is dependent on the activity of carbon monoxide dehydrogenase (CODH), as demonstrated by inhibition experiments with cyanide. nih.govfrontiersin.org In contrast, formate (B1220265), another strong reductant, is unable to activate MCR in Methanothermobacter marburgensis in vivo. nih.govfrontiersin.org

Table 3: Comparison of In Vivo MCR Activation by H₂ and CO

FeatureH₂-dependent ActivationCO-dependent Activation
Relative Rate Slower (rate constant of ~8 min⁻¹) nih.govFaster (rate constant of ~130 min⁻¹) nih.gov
Activation Level LowerApproximately two-fold higher MCRred1 formation nih.gov
Lag Phase Present (~10 hours) nih.govAbsent nih.gov
Required Enzyme Hydrogenase (implied)Carbon Monoxide Dehydrogenase (CODH) nih.gov

In Vitro Activation Systems and Required Protein Components (A2, A3a)

The in vitro activation of MCR has been achieved, shedding light on the specific protein components required for this process. nih.govasm.org A cell-free system has been developed that can fully activate MCR in the presence of dithiothreitol (B142953) (DTT) as a reductant. nih.gov This system requires two key protein components: A2 and A3a. nih.govasm.org

Component A2 is an ATP carrier with two ATP binding domains. frontiersin.org It is thought to function by transporting ATP to an Fe-protein homolog. frontiersin.org

Component A3a is a more complex, multi-enzyme assembly. nih.gov It contains the mcrC gene product, an Fe-protein homolog, an iron-sulfur flavoprotein, and other proteins involved in heterodisulfide (HDS) reductase-coupled electron bifurcation. frontiersin.orgnih.gov The presence of the heterodisulfide CoM-S-S-CoB has been shown to promote the inactivation of the active MCRred1 form. frontiersin.orgnih.gov This underscores the importance of isolating the activation process from the catalytic reaction that produces this inhibitory product. nih.gov

Role of Electron Donors and Redox Potentials

The activation of MCR is fundamentally a redox process, and the potentials of the electron donors are critical. The midpoint potential of the Ni(II)/Ni(I) couple in coenzyme F430 is very low, estimated to be below -600 mV. researchgate.net This low potential presents a thermodynamic challenge for reduction.

In vivo, the standard redox potential of the CO₂/CO half-cell is approximately -520 mV, which is about 100 mV more negative than that of the 2H⁺/H₂ half-cell (-414 mV). frontiersin.org This more negative redox potential of the CO₂/CO couple provides a greater driving force for the reduction of the nickel center, which helps to explain the faster rate of CO-dependent activation compared to H₂-dependent activation. frontiersin.org Despite formate having a similar standard redox potential to the H₂/H⁺ couple, it is not capable of activating MCR in vivo. frontiersin.org

In the in vitro system, the activation of MCR has been achieved using dithiothreitol (DTT), which has a midpoint potential of -320 mV. nih.gov The ability to use a reductant with a significantly higher potential than the Ni(II)/Ni(I) couple highlights the role of the A2 and A3a components in coupling the energetically unfavorable electron transfer to the hydrolysis of ATP, thereby providing the necessary energy to drive the reduction of the nickel center. nih.gov

Table 4: Relevant Redox Potentials in MCR Activation

Redox CoupleMidpoint Potential (E₀')Relevance
Ni(II)F430/Ni(I)F430 < -600 mV researchgate.netThe target redox couple for MCR activation.
CO₂/CO ~ -520 mV frontiersin.orgProvides a strong driving force for in vivo activation. frontiersin.org
2H⁺/H₂ ~ -414 mV frontiersin.orgnih.govElectron source for in vivo activation, but with a lower driving force than CO. frontiersin.org
CO₂/HCOOH ~ -430 mV frontiersin.orgDespite its low potential, formate does not activate MCR in vivo. frontiersin.org
Dithiothreitol (DTT) -320 mV nih.govSuccessful electron donor for in vitro activation when coupled with A2, A3a, and ATP. nih.gov
CoM-S-S-CoB/HS-CoM + HS-CoB -140 mV researchgate.netacs.orgThe redox potential of the physiological substrates; a higher potential can lead to oxidation of active MCR. researchgate.netacs.org

Table of Compound Names

AbbreviationFull Name
MCRMethyl-coenzyme M reductase
PTMPost-translational modification
McrAAlpha subunit of MCR
SAMS-adenosyl-L-methionine
COCarbon monoxide
H₂Hydrogen
DTTDithiothreitol
ATPAdenosine triphosphate
HDSHeterodisulfide (CoM-S-S-CoB)
CODHCarbon monoxide dehydrogenase
CoM-S-S-CoBHeterodisulfide of coenzyme M and coenzyme B
F430Coenzyme F430
Ni(I)Nickel(I) oxidation state
Ni(II)Nickel(II) oxidation state
Ni(III)Nickel(III) oxidation state
MCRred1Active form of MCR with Ni(I)
CO₂Carbon dioxide
HCOOHFormic acid
CH₄Methane
CH₃-S-CoMMethyl-coenzyme M
HS-CoBCoenzyme B

Genetic and Evolutionary Aspects of Methyl Coenzyme M Metabolism

The mcrABG Operon as a Molecular Marker

The operon encoding the subunits of the MCR enzyme, particularly the mcrA gene, has become an indispensable molecular marker in microbial ecology. nih.gov This gene's functional significance and conserved nature make it an ideal target for studying the diversity and distribution of methanogenic and related archaea. nih.gov

The mcrA gene, which codes for the alpha subunit of MCR, is a powerful tool for the phylogenetic analysis of methanogens and anaerobic methane-oxidizing archaea (ANME). nih.gov Its use as a functional marker is advantageous because, unlike the more commonly used 16S rRNA gene, MCR is exclusive to this metabolic group, providing a direct link between genetic identity and metabolic potential. nih.govaaspjournal.org

Phylogenetic trees constructed from mcrA gene sequences show a topology that is largely congruent with trees based on 16S rRNA genes, validating its use for evolutionary studies. nih.gov Analysis of mcrA sequences has revealed a vast diversity of methanogens, often identifying novel lineages that have not yet been cultivated in the laboratory. semanticscholar.orgasm.org These studies have successfully classified methanogens into distinct phylogenetic groups. For instance, one analysis separated methanogens into two primary lineages, Group A and Group B, which also correlated with their metabolic pathways and environmental habitats. aaspjournal.orgresearchgate.net Group A, which includes members of the class Methanomicrobia, utilizes hydrogenotrophic, acetoclastic, and methylotrophic pathways, while Group B is predominantly composed of thermophilic or hyperthermophilic hydrogenotrophs. aaspjournal.orgresearchgate.net

The high degree of sequence conservation in certain regions of the mcrA gene allows for the design of degenerate primers capable of amplifying this gene from a wide range of methanogens, further enhancing its utility in diversity studies. aaspjournal.orgnih.gov These molecular tools have been instrumental in exploring methanogen populations in diverse environments, from landfill sites to anaerobic digesters. nih.govsemanticscholar.org

Quantifying the abundance of the mcrA gene provides a direct measure of the methanogenic potential within a microbial community. nih.gov Real-time quantitative PCR (qPCR) has become a standard method for this purpose, allowing researchers to determine the copy number of the mcrA gene in DNA extracted from environmental samples. nih.govasm.orgoup.com

By measuring mcrA gene abundance, scientists can gain insights into the key players in methane (B114726) cycling in environments like paddy fields, wetlands, and marine sediments. frontiersin.orgjst.go.jp This information is crucial for understanding the contribution of these ecosystems to the global methane budget and for optimizing engineered systems that rely on methanogenesis. core.ac.uk

Diversification of MCR-Encoding Archaea

Once thought to be confined to methanogens, the discovery of MCR homologs in other archaeal lineages has revolutionized our understanding of its functional diversity. These findings indicate that the MCR enzyme has been adapted to metabolize substrates other than methyl-coenzyme M, such as larger alkanes. nih.gov

A significant breakthrough was the discovery that anaerobic methane-oxidizing archaea (ANME) utilize a variant of MCR to catalyze the reverse reaction of methanogenesis: the oxidation of methane. nih.govresearchgate.netfrontiersin.org This process is a critical sink for methane in marine sediments. frontiersin.org Phylogenetic analyses of the mcrA genes from ANME groups show that they are distinct from, but related to, those of methanogens, providing a functional genomic link between these two metabolically opposed groups. asm.org

More recently, divergent MCR-like enzymes, termed alkyl-coenzyme M reductases (ACRs), have been identified in archaea that can anaerobically oxidize non-methane alkanes like ethane, propane, and butane. researchgate.netsdu.dknih.gov These organisms, referred to as anaerobic multicarbon alkane-oxidizing archaea (ANKA), use ACRs to initiate the degradation of these hydrocarbons. researchgate.netnih.gov The discovery of ACRs has significantly expanded the known catalytic range of the MCR enzyme family. sdu.dknih.gov Phylogenetic analysis reveals that these ACRs form distinct clades from the canonical MCRs of methanogens and ANMEs, suggesting a long evolutionary history of diversification. researchgate.netresearchgate.net

Table 1: Comparison of MCR and its Homologs
Enzyme TypeAbbreviationPrimary FunctionOrganism GroupTypical Substrate
Methyl-Coenzyme M ReductaseMCRMethane formationMethanogensMethyl-Coenzyme M
Methyl-Coenzyme M ReductaseMCRAnaerobic methane oxidationAnaerobic Methane-Oxidizing Archaea (ANME)Methane
Alkyl-Coenzyme M ReductaseACRAnaerobic alkane oxidationAnaerobic Multicarbon Alkane-Oxidizing Archaea (ANKA)Ethane, Propane, Butane, etc.

The application of cultivation-independent techniques, particularly metagenomics and metatranscriptomics, has been pivotal in uncovering the hidden diversity of MCR-encoding archaea. researchgate.net By sequencing DNA and RNA directly from environmental samples, researchers have identified mcr genes in a wide array of archaeal phyla beyond the Euryarchaeota, where they were traditionally thought to reside. nih.govresearchgate.net

Metagenome-assembled genomes (MAGs) have revealed the presence of mcr operons in novel archaeal lineages, including members of the Bathyarchaeota, Verstraetearchaeota, and Hadesarchaeota. researchgate.netfrontiersin.org These discoveries challenge the long-held view that methane metabolism is restricted to a narrow group of archaea. nih.gov For example, analysis of MAGs from deep-subseafloor sediments and hydrothermal vents has uncovered highly divergent MCRs, suggesting they may be adapted to metabolize non-methane alkanes under extreme conditions. researchgate.net

Metatranscriptomic studies, which analyze the expressed genes in a community, have provided evidence that these novel mcr genes are actively transcribed, indicating that the organisms harboring them are metabolically active in their environments. nih.gov A large-scale analysis of over 200,000 metagenomic samples has further highlighted the global distribution and environmental niches of different mcr gene variants. nih.govasm.orgdtu.dkresearchgate.net These "-omics" approaches are continuously expanding our view of the MCR enzyme family and its role in the global carbon cycle. researchgate.netnih.gov

Evolutionary History of MCR and Methane Metabolism

The widespread and diverse distribution of the mcr gene across the archaeal domain suggests an ancient origin for this metabolic pathway. researchgate.netspringernature.com Phylogenetic analyses propose that methane metabolism may have been present in the last archaeal common ancestor (LACA). oup.comoup.com One hypothesis suggests that a versatile MCR capable of utilizing various substrates existed in LACA, and subsequent evolution led to the specialized enzymes seen today. oup.com

The evolutionary relationship between methane and short-chain alkane metabolism is a subject of active research. The discovery of ACRs that are evolutionarily related to MCRs suggests that these different metabolic capabilities arose through gene duplication and functional divergence. springernature.com It is proposed that evolutionary transitions have occurred between methanotrophy and the oxidation of short-chain alkanes. springernature.com The MCR enzyme complex is thought to have originated in methanogenic archaea before being adapted for "reverse methanogenesis" in ANME and for alkane oxidation in ANKA. bioengineer.orgfrontiersin.org

Recent studies have even traced the evolutionary history of the complex iron-sulfur clusters essential for MCR activation, suggesting they first appeared in MCR systems before being incorporated into other ancient enzymes like nitrogenase. bioengineer.org This finding further underscores the deep evolutionary roots of MCR. The ongoing discovery of new MCR lineages through metagenomics continues to refine our understanding of how this crucial enzyme and the metabolisms it enables have evolved and shaped the biogeochemistry of our planet. oup.comoup.com

Ancestral Origins of MCR and Hydrothermal Environments

The methyl-coenzyme M reductase (MCR) complex, a key enzyme in methane generation, is believed to have ancient origins. nih.govescholarship.org Phylogenetic analyses and the widespread nature of mcr genes across the Archaea suggest that this metabolic capability has a central role in archaeal metabolism. nih.gov The presence of MCR in diverse archaeal lineages, including those found in hydrothermal vent environments, has led to the hypothesis of a hydrothermal origin for these microorganisms. nih.govtennessee.edunih.gov Some theories propose that methanogenesis could have occurred through natural processes before the evolution of the complex enzymatic machinery seen today. youtube.com The discovery of mcr genes in organisms from hot spring environments further supports the idea that methane and alkane metabolism at high temperatures may have existed in a common archaeal ancestor. nih.gov

Vertical Evolution versus Horizontal Gene Transfer of mcr Genes

The distribution of mcr genes across the archaeal domain is a result of both vertical inheritance and horizontal gene transfer (HGT). nih.gov Phylogenetic analyses suggest that the evolutionary history of the McrA subunit, a component of the MCR complex, largely follows vertical inheritance among traditional euryarchaeal methanogens. nih.gov This indicates that the gene has been passed down from ancestor to descendant within these lineages.

Theories on the Origin of Methanogenesis (e.g., Methylotrophic Origin)

Several theories exist regarding the ancestral form of methanogenesis. A growing body of evidence suggests a methylotrophic origin, meaning the earliest form of methanogenesis was dependent on methylated compounds and hydrogen. nih.govnih.govresearchgate.net This is supported by phylogenomic analyses indicating that methylotrophic methanogenesis was the ancestral form of this metabolism. researchgate.netawi.de According to this theory, the more complex pathway of carbon dioxide-reducing methanogenesis developed later with the evolution of the tetrahydromethanopterin S-methyltransferase, which connected methanogenesis to the Wood-Ljungdahl pathway for energy conservation. nih.govnih.govresearchgate.netawi.de

Phylogenetic studies of key enzymes involved in methanogenesis, such as methyl-coenzyme M reductase, support the idea that this metabolism was present in the last common ancestor of Euryarchaeota, TACK archaea, and Asgard archaea. nih.govnih.gov It is proposed that the last archaeal common ancestor (LACA) was a versatile methanogen capable of utilizing H₂, CO₂, and methanol (B129727). nih.govoup.com The simpler forms of methanogenesis, such as acetoclastic methanogenesis, are thought to have evolved more recently within specific archaeal orders. researchgate.net

Convergent Evolution in Coenzyme M Biosynthesis

The biosynthesis of coenzyme M (2-mercaptoethanesulfonate) provides a clear example of convergent evolution, where different organisms have independently evolved distinct pathways to produce the same essential molecule. researchgate.netpnas.orgwsu.edu In Archaea, two different pathways for CoM biosynthesis have been identified. pnas.org In contrast, bacteria that utilize coenzyme M have a completely different five-step biosynthetic pathway that starts with phosphoenolpyruvate (B93156). researchgate.netpnas.orgwsu.edu This bacterial pathway involves a different set of enzymes, indicating that the biosynthesis of this cofactor in bacteria and archaea evolved independently. pnas.org

Even within the Archaea, there is evidence of convergent evolution in CoM biosynthesis. For example, Methanosarcina acetivorans lacks the first three enzymes of the canonical pathway found in Methanocaldococcus jannaschii. portlandpress.comsemanticscholar.orgnih.gov Instead, it utilizes a novel pathway where cysteate synthase, an enzyme that evolved from an ancestral threonine synthase, plays a key role. portlandpress.comsemanticscholar.orgnih.gov This new pathway for coenzyme M biosynthesis appears to be functional in members of the orders Methanosarcinales and Methanomicrobiales. portlandpress.comnih.gov These distinct biosynthetic routes highlight the independent evolutionary solutions that have arisen to produce this essential coenzyme.

Transcriptional and Post-Transcriptional Regulation of mcr Gene Expression

The expression of the mcr genes, which encode the subunits of methyl-coenzyme M reductase, is a critical aspect of methanogen physiology. The regulation of these genes occurs at both the transcriptional and post-transcriptional levels and is influenced by a variety of environmental and cellular signals.

Environmental Factors Influencing mcrA Transcripts (e.g., Ammonia)

Other environmental conditions, such as the alternation between dry and wet cycles in paddy field soils, also have a strong impact on mcrA gene expression. nih.govasm.org The abundance of mcrA transcripts has been observed to decrease significantly during drainage periods, indicating a repression of methanogenic activity. nih.govasm.org The ratio of mcrA transcripts to mcrA genes is considered a sensitive indicator of the in situ activity of methanogenic communities. nih.gov

Regulatory Mechanisms in Response to Substrate Availability and Redox Conditions

The regulation of the mcr operon in response to substrate availability and redox conditions is complex and appears to vary among different methanogens. In some cases, the mcr operon is thought to be constitutively expressed and not subject to transcriptional regulation. researchgate.netnih.govasm.orgresearchgate.net This suggests that an overabundance of the MCR enzyme might be advantageous for cells when facing nutrient limitation or stressful conditions. researchgate.netnih.govasm.orgresearchgate.net Studies on Methanosarcina acetivorans have shown that even when MCR levels are artificially reduced, the organism can still maintain optimal growth over a wide range of cellular MCR concentrations, suggesting that other factors may be rate-limiting for methanogenesis. researchgate.netnih.govasm.org

Ecological and Biogeochemical Significance of Methyl Coenzyme M Pathways

Contribution to the Global Carbon Cycle

The reversible reaction catalyzed by MCR represents a critical control point in the biogeochemical cycling of carbon. biorxiv.org In one direction, it generates a significant greenhouse gas, while in the reverse, it mitigates its release.

Biogenic methane (B114726) is almost exclusively produced through methanogenesis, a form of anaerobic respiration carried out by methanogenic archaea. wikipedia.org This process is widespread in anoxic environments such as wetlands, rice paddies, the digestive tracts of ruminants, and landfills. oup.com All known pathways of methanogenesis—hydrogenotrophic, aceticlastic, and methylotrophic—converge on a final, unifying step: the reduction of methyl-coenzyme M to methane, catalyzed by MCR. frontiersin.orgoup.com This terminal reaction is a major contributor to the global methane budget, with methanogens in these environments producing an estimated one gigaton of methane annually. frontiersin.org

Table 1: Estimated Global Methane Emissions from Major Anoxic Sources

SourceEstimated Annual Methane Emissions (Teragrams - Tg CH₄/year)
Natural Wetlands145
Rice Agriculture30
Ruminant Livestock90
Landfills and Waste60
Biomass Burning25
Freshwater Bodies15
This table provides an overview of estimated emissions from various sources where methanogenesis involving methyl coenzyme M is a key process. Data compiled from various global climate assessments.

In anoxic environments where methane is abundant, a significant biological sink is the anaerobic oxidation of methane (AOM). frontiersin.org This process is mediated by anaerobic methanotrophic archaea (ANME), which utilize a "reverse methanogenesis" pathway. frontiersin.orgacs.org The initial and rate-limiting step of AOM is the activation of the methane C-H bond, a reaction catalyzed by MCR, the same enzyme used for methane formation. acs.orgnih.gov ANME often form consortia with other microorganisms, such as sulfate-reducing bacteria, which consume the electrons released from methane oxidation. wikipedia.orgacs.org AOM is a crucial natural barrier, consuming a substantial portion of the methane produced in environments like marine sediments before it can escape to the atmosphere. frontiersin.org It is estimated that AOM consumes approximately 0.1 gigatons of methane per year, significantly mitigating oceanic methane emissions. frontiersin.org

Table 2: Representative Rates of Anaerobic Methane Oxidation (AOM) in Marine Sediments

LocationSediment Depth (cm)AOM Rate (mmol m⁻² day⁻¹)
Eel River Basin, California0 - 101.5 - 3.0
Hydrate Ridge, Cascadia Margin0 - 55.0 - 12.0
Black Sea Microbial Mats0 - 20.8 - 2.2
Gulf of Mexico Cold Seeps0 - 153.5 - 7.8
This table presents typical AOM rates measured in various marine environments, highlighting the role of methyl coenzyme M pathways as a methane sink. Rates can vary significantly based on local conditions such as methane flux and sulfate (B86663) availability.

Methyl Coenzyme M in Diverse Anaerobic Ecosystems

The methyl coenzyme M pathway is not confined to a single type of environment but is active across a wide range of anaerobic ecosystems, from deep-sea sediments to engineered bioreactors. The presence of the gene encoding the alpha-subunit of MCR, mcrA, serves as a key biomarker for identifying and studying methanogenic and methanotrophic populations. nih.govtaylorandfrancis.com

The anoxic sediments of the seafloor are major sites of both methane production and consumption. wikipedia.org Below the initial oxygen-replete layers, methanogens produce methane that can become trapped in solid, ice-like structures known as methane hydrates. wikipedia.org The AOM process is particularly active at the interface where methane from these hydrates or deeper sources meets sulfate diffusing from the overlying seawater. wikipedia.org Molecular studies targeting the mcrA gene have confirmed the presence of distinct groups of ANME, primarily ANME-1 and ANME-2, which are key players in consuming this methane. nih.gov These organisms are critical in preventing the vast reservoirs of methane stored in marine sediments and hydrates from reaching the ocean and atmosphere.

Methyl coenzyme M pathways are integral to the carbon cycle in freshwater ecosystems, including the anoxic sediments of lakes, rivers, and wetlands. oup.com Geothermal environments, such as hot springs, also host a surprising diversity of archaea with the genetic capacity for methane and alkane metabolism. nih.gov Metagenomic investigations in Yellowstone National Park hot springs have identified mcrA genes from a wide array of archaeal lineages. nih.govresearchgate.net These include known methanogens like Methanosaeta and Methanothermobacter, as well as uncultured groups like Candidatus Korarchaeia and Nezhaarchaeia. nih.govresearchgate.netbiorxiv.org The genetic evidence points to a variety of metabolic strategies, including hydrogenotrophic, aceticlastic, and methylotrophic methanogenesis, and even the potential for anaerobic oxidation of short-chain alkanes. nih.govresearchgate.net

Table 3: Diversity of Mcr-Encoding Archaeal Lineages in Yellowstone National Park Hot Springs

Archaeal LineagePotential Metabolic Pathway
MethanothermobacterHydrogenotrophic Methanogenesis
MethanosaetaAceticlastic Methanogenesis
Candidatus MethanomethyliciaHydrogen-dependent Methylotrophic Methanogenesis
Candidatus HadesarchaeiaAnaerobic Short-chain Alkane Oxidation
Candidatus KorarchaeiaMethanogenesis (uncultured)
Candidatus NezhaarchaeiaMethanogenesis (uncultured)
ArchaeoglobiMethanogenesis (uncultured)
This table summarizes the diverse archaeal groups containing the methyl-coenzyme M reductase gene (mcr) identified through metagenomic studies in geothermal environments, indicating a wide range of potential metabolic functions. nih.govresearchgate.net

In engineered environments like anaerobic digesters, which are used for waste treatment and biogas production, methanogens are the key catalysts. acs.org These systems rely on a complex microbial community to break down organic matter into simpler compounds, which are then converted to methane by methanogens in the final step. The efficiency of biogas production is directly linked to the health and activity of the methanogenic population utilizing the methyl coenzyme M pathway. researchgate.net Monitoring the methanogen community, often by tracking the abundance and diversity of the mcrA gene, is crucial for optimizing digester performance. researchgate.net Studies have shown that operational parameters, such as temperature, can significantly alter the community structure. For instance, research on digesters treating cattle dung revealed a shift in the dominant methanogenic orders between summer and winter, with Methanomicrobiales and Methanosarcinales showing different relative abundances. researchgate.net

Table 4: Methanogen Community Structure in an Anaerobic Digester by Season

Methanogenic OrderRelative Abundance (Summer, 36°C)Relative Abundance (Winter, 24°C)
Methanomicrobiales41.7%98.6%
Methanosarcinales30.0%0.0%
Methanobacteriales19.0%1.4%
Methanococcales5.0%0.0%
Unclassified4.3%0.0%
This table illustrates the shift in the methanogenic community, identified via mcrA gene analysis, in a biogas reactor under different temperature conditions, highlighting the sensitivity of these microbial populations. researchgate.net

Microbial Community Dynamics and Trophic Interactions

Syntrophic Relationships in AOM (e.g., Archaeal-Bacterial Consortia)

ANME perform the oxidation of methane via a pathway that is essentially the reverse of methanogenesis, with methyl-coenzyme M reductase catalyzing the initial activation of methane. The electrons released from methane oxidation are then transferred to the SRB partner, which uses them to reduce sulfate to sulfide. wikipedia.org The exact mechanism of this interspecies electron transfer is a subject of intense research, with direct interspecies electron transfer (DIET) being a leading hypothesis. nih.gov This proposed mechanism involves the transfer of electrons through electrically conductive cellular structures.

Different phylogenetic clades of ANME (ANME-1, ANME-2, and ANME-3) form associations with distinct groups of SRB. These consortia exhibit morphological diversity, ranging from tightly packed spherical aggregates to more loosely associated cells. nih.gov The table below summarizes some of the known ANME-SRB consortia and their characteristics.

ANME CladeSRB Partner CladeKey Characteristics
ANME-1Seep-SRB1aOften form dense consortia.
ANME-2aSeep-SRB1aExhibit nutritional dependency, with some Seep-SRB1a partners lacking the cobalamin synthesis pathway. biorxiv.org
ANME-2cSeep-SRB1aAssociated Seep-SRB1a partners do not show the same nutritional auxotrophies as those with ANME-2a. biorxiv.org
ANME-2d (Candidatus Methanoperedens)-Capable of performing AOM independently by coupling it to nitrate (B79036) reduction. wikipedia.org
ANME-3Seep-SRB2Often found in deep-sea sediments.

The metabolic interdependencies within these consortia can extend beyond electron transfer. For instance, some SRB partners are thought to be nutritionally dependent on their ANME counterparts for certain vitamins, such as cobalamin. biorxiv.org This highlights the intricate co-evolution and metabolic specialization that has occurred within these syntrophic partnerships. The study of these consortia provides fundamental insights into microbial community dynamics and the biogeochemical cycling of methane and sulfur.

Interplay of Methanogens and Methanotrophs

The balance of methane in the biosphere is largely governed by the interplay between two key microbial groups: methanogens, which produce methane, and methanotrophs, which consume it. researchgate.net This dynamic relationship is crucial in regulating the atmospheric concentration of this potent greenhouse gas. Methanogens are strictly anaerobic archaea that produce methane as a metabolic byproduct, while methanotrophs are bacteria and archaea that utilize methane as their primary source of carbon and energy. nih.gov

The co-occurrence of methanogens and methanotrophs is a common feature in a wide range of environments, from freshwater sediments and wetlands to the digestive tracts of animals. nih.govresearchgate.net In these habitats, methanotrophs act as a biological filter, oxidizing a significant portion of the methane produced by methanogens before it can escape to the atmosphere. The efficiency of this methane filter is dependent on various environmental factors, including the availability of electron acceptors (such as oxygen, sulfate, or nitrate) for methanotrophic activity. nih.gov

Studies have revealed a close physical and metabolic coupling between these two groups. For example, in estuarine environments, specific methanotrophic operational taxonomic units (OTUs) have been found to have positive correlations with particular methanogenic OTUs, suggesting a direct trophic link. nih.gov The table below provides examples of co-occurring methanogen and methanotroph genera observed in different ecosystems.

EcosystemMethanogen GeneraMethanotroph Genera
Estuarine SedimentsMethanomicrobiaceae, Methanocella, Methanosaeta, MethanobacteriumMethylocystis, Methylococcaceae
Tropical PeatlandsMethanobacteriaceae, Methanoregulaceae, MethanosaetaceaeMethylocystaceae, Methylococcaceae
Rice PaddiesMethanobacterium, MethanosarcinaMethylosinus, Methylocystis

The community composition and population dynamics of both methanogens and methanotrophs are influenced by a variety of environmental parameters, such as nutrient availability, salinity, and temperature. nih.govnih.govnih.gov For instance, in tropical peatlands, the abundance of most methanogen families is highest in nutrient-rich (minerotrophic) soils, while certain methanotrophs, like Methylocystaceae, are more broadly distributed across different nutrient levels. nih.gov Understanding the factors that regulate the balance between methanogenesis and methanotrophy is essential for predicting methane fluxes from various ecosystems and for developing strategies to mitigate methane emissions.

Advanced Methodologies and Future Research Directions

Methodologies for Studying Methyl Coenzyme M and MCR

Metagenomic and metatranscriptomic approaches have revolutionized the study of microbial communities, including those involved in methane (B114726) cycling. By directly sequencing DNA and RNA from environmental samples, researchers can bypass the need for cultivation, which is often a major bottleneck for studying methanogenic and methanotrophic archaea.

These "omics" techniques have been instrumental in revealing the vast diversity of MCR-encoding archaea in various environments, including geothermal hot springs. tamu.eduresearchgate.netdu.ac.in Through the analysis of mcrA gene amplicons, the subunit encoding a key part of the MCR active site, a wide array of Mcr-encoding archaea have been identified in diverse physicochemical regimes. tamu.eduresearchgate.netdu.ac.in Furthermore, metagenomics has led to the recovery of numerous metagenome-assembled genomes (MAGs) from uncultured organisms. tamu.eduresearchgate.netdu.ac.in These MAGs provide crucial information about the metabolic potential of these organisms, including pathways for hydrogenotrophic, aceticlastic, and methylotrophic methanogenesis, as well as the anaerobic oxidation of short-chain alkanes. tamu.eduresearchgate.netdu.ac.in

Metatranscriptomics, the study of the complete set of RNA transcripts in a microbial community, provides a snapshot of gene expression and can indicate which metabolic pathways are active. For instance, studies have shown that some novel mcrA genes are actively transcribed in situ.

The combination of metagenomics and laboratory-based mesocosm experiments has proven to be a powerful strategy. tamu.eduresearchgate.net While Mcr-encoding archaea may constitute a minor fraction of the microbial community in their natural habitat, they can be enriched under specific methanogenic conditions in the lab, allowing for a more targeted investigation of their function. tamu.eduresearchgate.net

Table 1: Examples of MCR-Encoding Lineages Identified Through Metagenomics

LineageMetabolic Potential Inferred from MAGsReference
Candidatus MethanomethyliciaHydrogen-dependent methylotrophic methanogenesis tamu.eduresearchgate.netdu.ac.in
Candidatus HadesarchaeiaAnaerobic short-chain alkane oxidation tamu.eduresearchgate.netdu.ac.in
ArchaeoglobiHydrogenotrophic methanogenesis tamu.eduresearchgate.netdu.ac.in
Candidatus KorarchaeiaEnrichment under methanogenic conditions tamu.eduresearchgate.net
Candidatus NezhaarchaeiaEnrichment under methanogenic conditions tamu.eduresearchgate.net

Proteomic techniques are essential for identifying and characterizing enzymes and their post-translational modifications (PTMs). In the context of MCR, proteomics has been crucial for understanding the enzyme's structure, function, and regulation. MCR is a complex enzyme, typically with an α2β2γ2 subunit composition, and its activity is dependent on the presence of the nickel-containing cofactor F430 and several unusual PTMs. psu.edunih.gov

The characterization of purified MCR often involves techniques to confirm the presence and integrity of the enzyme and its cofactors. For example, UV/Vis absorption spectroscopy can be used to identify the characteristic features of bound coenzyme F430. nih.gov

A significant area of proteomics research on MCR has been the identification and functional analysis of its PTMs. These modifications are thought to play important roles in regulating MCR's function. nih.gov For instance, the methylation of a specific arginine residue has been shown to be important for the thermal stability of MCR from Methanosarcina acetivorans. nih.gov The identification of the enzymes responsible for these PTMs, such as radical S-adenosylmethionine (SAM) enzymes, has been a key breakthrough. psu.edunih.gov

Table 2: Post-Translational Modifications in MCR and Their Investigated Functions

Post-Translational ModificationLocationInvestigated FunctionReference
5-(S)-methylarginineActive siteContributes to thermal stability psu.edunih.gov
Thioglycine (B1297541)Active siteImportant for stability, especially under thermal stress psu.edunih.gov

Stable isotope studies are a powerful tool for tracing the flow of elements through biogeochemical pathways and for elucidating enzymatic mechanisms. In the context of methanogenesis, the analysis of stable carbon isotope fractionation provides insights into the metabolic pathways being used.

Different methanogenic pathways exhibit distinct carbon isotope fractionation patterns. For example, hydrogenotrophic methanogenesis generally results in a larger fractionation, producing methane that is more depleted in ¹³C, compared to acetoclastic methanogenesis. stanford.edu By measuring the δ¹³C of methane and its precursor substrates like CO₂ and acetate, researchers can infer the dominant methanogenic pathway in a given environment. nih.gov

Studies have determined the ¹³C/¹²C fractionation factors for various methanogenic archaea in pure culture. For instance, the fractionation factor (αCO₂/CH₄) for CO₂ reduction to CH₄ by Methanosarcina barkeri at 40°C is 1.045, while for Methanobacterium strain M.o.H. at the same temperature, it is 1.061. photophysics.com For the thermophile Methanobacterium thermoautotrophicum at 65°C, the factor is 1.025. photophysics.com

The isotopic composition of methane can also be influenced by environmental conditions and the metabolic state of the microorganisms. stanford.edu For example, greater carbon isotope fractionation during H₂/CO₂ methanogenesis has been associated with low levels of molecular hydrogen and steady-state metabolism.

Table 3: Carbon Isotope Fractionation Factors for Different Methanogenic Pathways

Methanogenic PathwayOrganismTemperature (°C)Fractionation Factor (αCO₂/CH₄)Reference
HydrogenotrophicMethanosarcina barkeri401.045 photophysics.com
HydrogenotrophicMethanobacterium strain M.o.H.401.061 photophysics.com
HydrogenotrophicMethanobacterium thermoautotrophicum651.025 photophysics.com

In silico molecular docking and computational chemistry have become indispensable tools in the search for inhibitors of MCR. These computational techniques allow for the rapid screening of large libraries of compounds to identify potential inhibitors that can bind to the active site of the enzyme. This approach can significantly expedite the discovery of novel methanogenesis inhibitors.

The process of molecular docking involves predicting the preferred orientation of a ligand (potential inhibitor) when bound to a target protein, as well as the binding affinity. This requires a three-dimensional structure of the target protein, which can be obtained from databases such as the RCSB Protein Data Bank.

Several studies have successfully used molecular docking to identify potential inhibitors of MCR from various natural sources, such as phytochemicals. For example, a study screening 25 phytochemicals identified several compounds with high binding affinities to MCR, including rosmarinic acid and biotin. Another study identified compounds from rhubarb with the potential to inhibit MCR.

The binding energy, calculated during docking simulations, is a key parameter used to rank potential inhibitors. A more negative binding energy generally indicates a more favorable interaction between the ligand and the protein. The interactions between the ligand and specific amino acid residues in the active site, such as hydrogen bonds and π-π interactions, are also analyzed to understand the mechanism of inhibition.

Table 4: Examples of Potential MCR Inhibitors Identified Through Molecular Docking

CompoundSourceCalculated Binding Energy (kcal/mol)Reference
(3R,3aS,6R,6aR)-3-(2H-1,3-benzodioxol-4-yl)-6-(2H-1,3-benzodioxol-5-yl)-hexahydrofuro[3,4-c]furan-1-onePhytochemical screening-12.21
Rosmarinic acidPhytochemical screening-10.71
BiotinPhytochemical screening-9.38
9,10-anthracenedione, 1,8-dihydroxy-3-methylRhubarb-6.92

Stopped-flow and chemical quench techniques are powerful methods for studying the pre-steady-state kinetics of enzymatic reactions, providing insights into individual steps of the catalytic cycle that are often too fast to be observed using conventional methods.

Stopped-flow spectroscopy involves the rapid mixing of reactants followed by the monitoring of a spectroscopic signal (e.g., absorbance or fluorescence) as the reaction proceeds. This technique has been successfully applied to study the reaction mechanism of MCR. In one study, stopped-flow spectrophotometry was used to monitor the kinetics of the reaction of MCR with its substrates, methyl-SCoM and coenzyme B (as a close structural analog, CoB₇SH). By observing changes in the absorbance at specific wavelengths, the researchers were able to follow the conversion of different nickel oxidation states in the active site of the enzyme and elucidate the order of substrate binding.

Chemical quench-flow is a complementary technique where a reaction is rapidly stopped at different time points by the addition of a chemical quencher. The quenched samples are then analyzed to determine the concentrations of reactants, intermediates, and products. This method is particularly useful when the reaction does not produce a convenient spectroscopic signal. While specific applications of chemical quench-flow to MCR are not detailed in the provided search results, the technique is broadly applicable to the study of enzyme mechanisms. For MCR, chemical quench-flow could be used to trap and identify reaction intermediates, providing further details about the catalytic cycle.

Table 5: Kinetic Parameters of MCR Investigated by Stopped-Flow Spectroscopy

Reaction ConditionObserved Kinetic EventTechniqueReference
Reaction of MCR·CoB₇SH complex with methyl-SCoMIncrease in absorbance at 385 nm, decrease at 420 nm, indicating conversion of Ni(II)/Ni(III) to Ni(I)Stopped-flow spectrophotometry
Preincubation of MCR with varying concentrations of CoB₇SH followed by mixing with methyl-SCoMMonitoring reaction at 385 nm to understand the order of substrate bindingStopped-flow spectrophotometry

The heterologous expression of MCR, i.e., the production of the enzyme in a host organism that does not naturally produce it, is a major goal in the field. Successful heterologous expression would greatly facilitate the study of MCR's structure, function, and assembly, and could enable the development of biocatalytic systems for methane production or conversion.

However, the heterologous expression of MCR is challenging due to several factors:

Complex Structure: MCR is a heterooligomeric enzyme (α₂β₂γ₂) that may require specific chaperones for proper assembly.

Unique Cofactor: The enzyme requires the complex and unique nickel-containing cofactor F430, and the host organism must have the biosynthetic machinery to produce it.

Post-Translational Modifications: MCR has several unusual PTMs that are organism-specific, and the heterologous host must be able to perform these modifications correctly.

Assembly and Activation: The proteins and processes required for the assembly of the MCR complex and the activation of the enzyme are not fully understood.

Despite these challenges, progress has been made. One successful strategy has been to express the MCR from a thermophilic methanogen, Methanothermococcus okinawensis, in a mesophilic methanogen, Methanococcus maripaludis. The recombinant MCR was found to be correctly post-translationally modified and contained the necessary cofactor and accessory proteins, suggesting that the subunits were co-transcriptionally assembled. This work has led to a working model for MCR assembly where the McrG subunit may facilitate the interaction between McrA and McrB, and the accessory protein McrD might prevent the premature folding of McrA and aid in the insertion of coenzyme F430.

While traditional hosts like Escherichia coli have so far proven unsuitable for producing functional MCR due to the lack of the necessary biochemical machinery, the development of suitable heterologous expression systems remains a key area of research.

Emerging Research Areas

Emerging research into methyl coenzyme M reductase (MCR) and its variants is rapidly expanding our understanding of their roles beyond canonical methanogenesis. Key areas of investigation include the vast diversity of these enzymes, the intricate details of their post-translational modifications, and their potential for novel biotechnological applications.

Unraveling the Full Diversity and Function of Alkyl-Coenzyme M Reductases

Methyl-coenzyme M reductase (MCR) is a crucial enzyme in the metabolism of methane, playing a key role in both its production by methanogens and its consumption by anaerobic methanotrophs (ANME) frontiersin.orgnih.govnih.gov. However, recent discoveries have revealed a broader family of MCR-like enzymes, known as alkyl-coenzyme M reductases (ACRs), which are involved in the anaerobic oxidation of short-chain alkanes such as ethane, propane, and butane, as well as longer-chain alkanes found in oil reservoirs frontiersin.orgnih.govresearchgate.net.

Metagenomic studies have been instrumental in uncovering the wide diversity of archaea that encode for MCR. These studies have identified Mcr-encoding archaea in a variety of environments, including geothermal features in Yellowstone National Park researchgate.net. Within these environments, diverse archaeal lineages with the potential for methane production from different precursors have been identified and can be enriched under methanogenic conditions researchgate.net.

The discovery of ACRs has expanded the known metabolic capabilities of MCR-containing organisms. For instance, members of the GoM-Arch87 clade, which are closely related to the Methanosarcinales, have been proposed to carry out the anaerobic oxidation of butane to carbon dioxide frontiersin.orgnih.gov. These organisms often form consortia with sulfate-reducing bacteria, coupling butane oxidation to sulfate (B86663) reduction frontiersin.orgnih.gov. Similarly, Candidatus Melinoarchaeum utilizes ACRs to activate hexadecane, likely degrading it to carbon dioxide, hydrogen, and acetate, which can then be used by other microorganisms researchgate.net.

The structural basis for the different substrate specificities among MCRs and ACRs is an active area of research. While MCRs are generally highly conserved in their sequence and structure, consisting of three subunits (α, β, and γ) in an α₂β₂γ₂ configuration with two active sites, variations exist frontiersin.orgnih.gov. These differences, along with the presence of a unique nickel-containing prosthetic group called coenzyme F430, are thought to contribute to the range of alkanes that can be metabolized frontiersin.orgnih.govresearchgate.net.

Table 1: Diversity of Alkyl-Coenzyme M Reductases and their Substrates

Organism/Clade Alkane Substrate Metabolic Process
Methanogens/ANME Methane Methanogenesis/Anaerobic Methane Oxidation
GoM-Arch87 clade Butane Anaerobic Butane Oxidation
Candidatus Melinoarchaeum Hexadecane Anaerobic Hexadecane Oxidation
Other ACR-containing archaea Ethane, Propane Anaerobic Alkane Oxidation

Detailed Understanding of MCR Post-Translational Modification Enzymes and their Regulation

A remarkable feature of MCR is the presence of several unusual post-translational modifications (PTMs) within its active site frontiersin.orgnih.govresearchgate.net. These modifications are thought to play a crucial role in regulating the function of MCR, although their precise roles are still being elucidated nih.gov. The number and types of these PTMs can vary depending on the organism frontiersin.orgresearchgate.net.

Significant progress has been made in identifying the enzymes responsible for installing these PTMs. For example, a radical S-adenosylmethionine (SAM) enzyme has been identified as the catalyst for the formation of 5-(S)-methylarginine frontiersin.org. Additionally, the enzymes responsible for the thioglycine transformation and the methyltransferase necessary for the synthesis of S-methylcysteine have also been identified frontiersin.org.

The functional significance of these PTMs is an area of active investigation. Studies involving the creation of deletion strains lacking the genes for specific PTMs have provided some insights. For instance, a Methanosarcina acetivorans strain lacking the genes for 5-(S)-methylarginine, thioglycine, and S-methylcysteine biosynthesis produced an MCR variant whose crystal structure was surprisingly similar to the wild-type enzyme frontiersin.org. However, growth studies with this deletion strain suggested that there are epistatic interactions among the MCR PTMs that influence the stability and in vivo activity of the enzyme frontiersin.org. This suggests that the PTMs may work in a combinatorial fashion to fine-tune the enzyme's properties rather than having a major impact on its static structure plos.org.

While some of the enzymes involved in MCR PTMs have been identified, the formation and function of other modified residues remain unknown plos.orgillinois.edu. All characterized MCRs have at least three PTMs, underscoring their importance for either the catalytic activity or the structural integrity of the active site illinois.edu.

Table 2: Known Post-Translational Modifications in MCR and their Biosynthetic Enzymes

Post-Translational Modification Biosynthetic Enzyme(s)
5-(S)-methylarginine Radical S-adenosylmethionine (SAM) enzyme
Thioglycine Identified enzymes (specific names not provided in source)
S-methylcysteine Identified methyltransferase
2-methylglutamine B12-dependent radical SAM (rSAM) enzyme (MgmA)

Substrate Promiscuity and Potential for Novel Alkane Bioconversion

The discovery of ACRs that can act on a variety of alkanes highlights the inherent substrate promiscuity within the MCR superfamily frontiersin.orgnih.govresearchgate.net. This promiscuity opens up the possibility of harnessing these enzymes for novel bioconversion processes, transforming methane and other alkanes into more valuable compounds frontiersin.orgresearchgate.net.

The ability of MCR variants to activate the strong carbon-hydrogen bonds in alkanes is of significant biotechnological interest. Developing heterologous expression systems for these enzymes is a key step toward creating optimized biocatalytic systems for both methane production and the conversion of alkanes into value-added products frontiersin.orgresearchgate.net. However, the complexity of MCR, including the requirement for the unique coenzyme F430 and the intricate PTMs, presents challenges for producing these enzymes in a foreign host frontiersin.orgresearchgate.net.

Research into enzyme promiscuity has shown that low-level side activities of enzymes can be the starting point for the evolution of new functions embopress.org. By understanding the factors that govern the substrate specificity of MCR and its variants, it may be possible to engineer these enzymes to act on specific alkanes or to catalyze novel reactions. This could involve structural mutations that alter substrate turnover rates or regulatory mutations that increase the expression of promiscuous enzymes embopress.org. The potential applications of such engineered enzymes are vast, ranging from the production of biofuels to the synthesis of specialty chemicals.

Theoretical Models and Computational Insights

Theoretical models and computational approaches are proving to be invaluable tools for dissecting the complex mechanisms of MCR and for understanding its role within the broader metabolic network.

Modeling MCR Active Site Electronic Environment and Catalysis

Molecular dynamics (MD) simulations have become a powerful tool for investigating the intricacies of the MCR active site biorxiv.orgbiorxiv.orgacs.org. These simulations provide insights into the conformational dynamics of the active site and how these dynamics are influenced by factors such as the specific form of coenzyme F430 present biorxiv.orgbiorxiv.org. For example, simulations have been used to study the MCR from Methanosarcina acetivorans and an ANME-1 organism in the presence of both the canonical F430 and modified versions biorxiv.org.

A key focus of these computational studies is to understand how the MCR active site organizes its electronic environment to drive the methane-forming reaction biorxiv.orgnih.govacs.org. One approach is to calculate the total electric field acting on the thioether bond of methyl-coenzyme M biorxiv.orgnih.govacs.org. The currently accepted mechanism for methane formation involves the homolytic cleavage of this bond to form a methyl radical biorxiv.orgnih.govacs.org. Computational results suggest that the electric field aligned along this bond facilitates its cleavage, which is consistent with the proposed catalytic mechanism biorxiv.orgacs.orgnih.gov.

Metabolic Network Reconstruction and Flux Analysis

Metabolic network reconstruction is a powerful approach for gaining a systems-level understanding of an organism's metabolism wikipedia.org. This process involves compiling all of the known metabolic reactions in an organism into a mathematical model wikipedia.orgnih.gov. These models can then be used to simulate the flow of metabolites through the network under different conditions, a process known as flux balance analysis (FBA) wikipedia.org.

For organisms that utilize MCR, metabolic network models can provide insights into how methane and alkane metabolism is integrated with other cellular processes. These models can be used to predict growth yields, resource allocation, and the effects of gene knockouts wikipedia.org. By correlating the organism's genome with its molecular physiology, these models can help to identify key features of its metabolism wikipedia.org.

Flux balance analysis uses linear programming to find a single, optimal solution for the flow of metabolites through the network, often by maximizing an objective function such as biomass production wikipedia.orgyoutube.com. This approach can be used to identify metabolic bottlenecks and to guide metabolic engineering efforts aimed at, for example, increasing the production of a desired biofuel wikipedia.org. While the reconstruction of a detailed metabolic network for MCR-containing organisms is a complex undertaking, the resulting models will be invaluable for understanding and manipulating their unique metabolic capabilities.

Biotechnological Applications and Bioengineering Potential

The enzyme methyl-coenzyme M reductase (MCR) is a focal point of significant interest in biotechnology and bioengineering due to its central role in both methane production and consumption. frontiersin.org Advanced methodologies are being explored to harness the catalytic capabilities of MCR for various applications, ranging from enhancing biofuel production to mitigating greenhouse gas emissions. These strategies involve the optimization of methanogenesis in bioreactors, the engineering of MCR for the synthesis of valuable chemicals from methane, and the development of targeted inhibitors to control methane release.

Optimization of Methane Production in Bioreactors

Research has demonstrated that bioaugmentation can lead to substantial improvements in methane yield. For instance, the addition of a cold-tolerant methanogenic consortium to anaerobic digesters operating at low temperatures resulted in a 3.4- to 4.8-fold increase in methane production. researchgate.netbohrium.com Similarly, bioaugmentation in the anaerobic digestion of chicken manure increased methane yields by 1.2- to 3.6-fold, depending on the dosage of the added culture. nih.govresearchgate.net These improvements are attributed to the introduction of more efficient methanogenic pathways and an increase in the population of key methanogens like Methanothrix and Methanosarcina, which are rich in MCR. nih.govresearchgate.net

Genetic engineering of methanogens represents another frontier for optimizing methane production. Although still a developing field, the goal is to manipulate methanogens to overexpress MCR or to enhance the enzyme's catalytic efficiency, leading to higher rates of methane formation. uark.edunih.gov The development of advanced genetic tools for methanogens is crucial for realizing the full potential of this approach. nih.gov

Table 1: Effects of Bioaugmentation on Methane Production in Bioreactors
SubstrateBioaugmentation StrategyKey FindingsReference
Chicken ManureAddition of enriched methanogenic culture1.2- to 3.6-fold increase in methane yield. nih.govresearchgate.net nih.govresearchgate.net
Cattle Manure and Corn StrawIntroduction of a cold-tolerant methanogenic consortium3.4- to 4.8-fold increase in methane yield at 20°C. researchgate.netbohrium.com researchgate.netbohrium.com
High C/N Ratio FeedstockRoutine bioaugmentation with liquid methanogenic culture24% increase in methane percentage and a volumetric methane production of 0.22 L L-1 d-1. daneshyari.com daneshyari.com

Engineering MCR for Bioconversion of Methane to Value-Added Chemicals

The reverse reaction of MCR, the anaerobic oxidation of methane, provides a unique opportunity for the bioconversion of methane into more valuable chemicals and liquid fuels. frontiersin.org This has led to significant research into engineering microorganisms, particularly methanotrophs, to utilize methane as a feedstock for producing a range of bio-products. semanticscholar.orglongdom.org While methanotrophs naturally consume methane, metabolic engineering is employed to channel the carbon from methane into the synthesis of desired chemicals. researchgate.net

One notable success in this area is the production of isoprene, a valuable platform chemical, from methane using engineered Methylococcus capsulatus. By introducing the mevalonate pathway and optimizing its expression, researchers achieved an isoprene titer of 228.1 mg/L. nih.gov Another example is the production of succinate, a precursor for various industrial chemicals, by an engineered strain of Methylomonas sp. DH-1, which reached a titer of approximately 195 mg/L in a fed-batch bioreactor. elsevierpure.com

Furthermore, the conversion of methane to biodiesel is being explored using methanotrophic bacteria such as Methylosarcina sp. LC-4. mdpi.com This strain has a high carbon conversion efficiency, and media optimization has been shown to increase the fatty acid methyl ester (FAME) yield by 85.7%. researchgate.net These examples highlight the potential of engineered microbial systems, which rely on the initial activation of methane, to produce a diverse array of value-added chemicals.

Table 2: Production of Value-Added Chemicals from Methane Using Engineered Microorganisms
Engineered MicroorganismValue-Added ChemicalReported Titer/YieldReference
Methylococcus capsulatus BathIsoprene228.1 mg/L nih.gov nih.gov
Methylomonas sp. DH-1Succinate~195 mg/L elsevierpure.com elsevierpure.com
Methylosarcina sp. LC-4Biodiesel (FAME)85.7% increase in FAME yield with media optimization. researchgate.net researchgate.net
Methylomicrobium alcaliphilum 20ZRhamnolipidsEngineered to express heterologous genes for rhamnolipid synthesis. longdom.org longdom.org

Development of Anti-Methanogenic Strategies Targeting MCR

Given that methane is a potent greenhouse gas, the development of strategies to inhibit methanogenesis is of significant environmental importance. MCR, as the terminal enzyme in this pathway, is a prime target for such interventions. nih.gov A variety of compounds have been identified and developed to specifically inhibit MCR activity, thereby reducing methane emissions, particularly from ruminant livestock.

One of the most well-studied inhibitors is 2-bromoethanesulfonate (BES), a structural analog of coenzyme M. BES has been shown to be a potent inhibitor of MCR, with an apparent IC50 of 0.4 ± 0.04 μM for the enzyme from Methanobrevibacter ruminantium. acs.orgnih.gov Another promising synthetic inhibitor is 3-nitrooxypropanol (3-NOP), which also targets MCR and has demonstrated efficacy in reducing methane production in vivo. nih.govresearchgate.net

In addition to synthetic compounds, there is growing interest in the use of phytochemicals as natural inhibitors of MCR. nih.gov In silico screening and molecular docking studies have identified several plant-derived compounds with the potential to bind to the active site of MCR and inhibit its function. For example, rosmarinic acid and certain complex furan derivatives have shown high binding affinities to the MCR protein in computational models. mdpi.com These natural compounds offer a potentially more sustainable and publicly acceptable approach to mitigating methane emissions.

Table 3: Inhibitors of Methyl-coenzyme M Reductase (MCR)
InhibitorTypeReported Effect/Binding AffinityReference
2-bromoethanesulfonate (BES)Synthetic (Coenzyme M analog)Apparent IC50 of 0.4 ± 0.04 μM against MCR from M. ruminantium. acs.orgnih.gov acs.orgnih.gov
3-nitrooxypropanol (3-NOP)SyntheticPotent inhibitor of MCR. nih.govresearchgate.net nih.govresearchgate.net
Rosmarinic acidPhytochemicalHigh binding energy of -10.71 kcal/mol to MCR in silico. mdpi.com mdpi.com
(3R,3aS,6R,6aR)-3-(2H-1,3-benzodioxol-4-yl)-6-(2H-1,3-benzodioxol-5-yl)-hexahydrofuro[3,4-c]furan-1-onePhytochemicalHighest binding energy of -12.21 kcal/mol to MCR in silico. mdpi.com mdpi.com
BiotinPhytochemical (Vitamin)Binding energy of -9.38 kcal/mol to MCR in silico. mdpi.com mdpi.com

Q & A

Q. What is the biosynthetic pathway of methyl coenzyme M, and how is it experimentally validated in methanogenic archaea?

Methyl coenzyme M biosynthesis (GO:0019295) involves enzymatic steps converting sulfolactate to 2-thioethanesulfonate via sulfopyruvate and thiophosphate intermediates. Key validation methods include isotopic tracing (e.g., 13C^{13}\text{C}-labeled precursors) coupled with mass spectrometry to track sulfur incorporation and methyl group transfer. Genetic knockout studies of mtsD and mtsH genes in Methanosarcina species further confirm pathway dependencies .

Q. How is methyl coenzyme M structurally characterized, and what analytical techniques are essential for purity assessment?

Structural elucidation employs X-ray crystallography (e.g., PDB entries 1mro and 1hbm) and nuclear magnetic resonance (NMR) spectroscopy. Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection at 260 nm (for sulfonate groups) and elemental analysis for sulfur content. Thermal stability is verified using differential scanning calorimetry (DSC) .

Q. What role does methyl coenzyme M play in methanogenesis, and how is its activity quantified in vitro?

Methyl coenzyme M serves as the terminal methyl donor in methane formation catalyzed by methyl-coenzyme M reductase (MCR). Activity assays measure methane production gas chromatographically under anaerobic conditions, with coenzyme B (HS-HTP) as the electron donor. Reaction rates are normalized to enzyme concentration (μmol CH₄·min⁻¹·mg⁻¹ MCR) .

Advanced Research Questions

Q. How do researchers resolve contradictions in kinetic data for methyl-coenzyme M reductase across different methanogens?

Discrepancies in kcatk_{\text{cat}} values (e.g., Methanothermobacter marburgensis vs. Methanosarcina barkeri) arise from differences in enzyme isoforms and assay conditions (pH, temperature, redox state). Cross-validation using standardized buffers (e.g., Tris-HCl at pH 7.2 with 1 mM Ti³⁺ as reductant) and structural comparisons of MCR active sites (F430 cofactor geometry) are critical .

Q. What experimental strategies mitigate oxygen sensitivity in methyl-coenzyme M reductase assays?

Anaerobic chambers (<1 ppm O₂) and enzymatic oxygen scavengers (e.g., glucose oxidase/catalase systems) are mandatory. Pre-reducing MCR with sodium dithionite and using titanium(III) citrate as a stabilizing agent improve enzyme longevity. Activity loss is monitored via UV-vis spectroscopy (F430 absorption at 430 nm) .

Q. How can isotopic labeling (²H, 13^{13}13C) elucidate the methyl transfer mechanism in coenzyme M-dependent reactions?

13C^{13}\text{C}-methyl labeling of coenzyme M combined with solid-state NMR tracks methyl group migration to MCR’s F430 cofactor. Deuterium isotope effects (KIEs) further probe rate-limiting steps, such as C–S bond cleavage. Data are interpreted using density functional theory (DFT) models of transition states .

Q. What are the challenges in crystallizing methyl-coenzyme M reductase, and how are they addressed?

MCR crystallization requires anaerobic conditions and lipid cubic phase matrices to mimic membrane environments. Cryoprotection with 25% glycerol and flash-cooling in liquid nitrogen preserve redox-sensitive F430 conformations. Diffraction data are processed with PHENIX and CCP4 suites, with phase resolution via molecular replacement using PDB 1mro .

Methodological Best Practices

  • Data Reproducibility : Document buffer compositions (e.g., 50 mM MOPS, 10 mM MgCl₂), enzyme lot numbers, and equipment models (e.g., Agilent 7890B GC) to enable replication .
  • Contradiction Analysis : Use statistical tools (ANOVA, Tukey’s HSD) to compare datasets and validate outliers. Cross-reference with structural databases (PDB, MetaCyc) for mechanistic insights .
  • Literature Review : Prioritize primary sources (e.g., Frontiers in Microbiology, Acta Crystallographica) over reviews. Exclude non-peer-reviewed platforms (e.g., ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.